(6-Methyl-1H-indol-2-yl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(6-methyl-1H-indol-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-2-3-8-5-9(6-12)11-10(8)4-7/h2-5,11-12H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKZWYNQNVDYEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(N2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856836 | |
| Record name | (6-Methyl-1H-indol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56813-19-5 | |
| Record name | (6-Methyl-1H-indol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to (6-Methyl-1H-indol-2-yl)methanol (CAS 56813-19-5)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The CAS number 56813-19-5 provided for the topic compound, (6-Methyl-1H-indol-2-yl)methanol, could not be definitively verified in public chemical databases. The information presented in this guide has been synthesized based on established principles of organic chemistry and data from closely related structural analogs. Researchers should independently verify properties and protocols.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a privileged scaffold in drug discovery. Derivatives of indole are investigated for a wide range of therapeutic applications, including anti-cancer, anti-HIV, and anti-inflammatory activities.
This compound is a functionalized indole derivative that serves as a valuable building block in organic synthesis. The presence of a primary alcohol at the 2-position and a methyl group on the benzene ring at the 6-position offers multiple sites for chemical modification, enabling the construction of more complex molecular architectures for drug development and materials science.
Figure 2: Workflow for the Synthesis of this compound
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 6-methyl-1H-indole-2-carboxylic acid (1.0 eq). Dissolve the acid in anhydrous tetrahydrofuran (THF).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with stirring.
-
Addition of Reducing Agent: Carefully and portion-wise, add lithium aluminum hydride (LiAlH₄, approx. 2.0 eq) to the cooled solution. Caution: The addition is exothermic and generates hydrogen gas.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for several hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0°C in an ice-water bath. Slowly and carefully add water dropwise to quench the excess LiAlH₄. Then, add a 15% aqueous solution of sodium hydroxide, followed by more water.
-
Filtration: Stir the resulting mixture until a white, granular precipitate of aluminum salts forms. Filter the mixture through a pad of Celite®, and wash the filter cake thoroughly with THF or ethyl acetate.
-
Isolation: Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Reactivity and Applications in Drug Discovery
The this compound molecule possesses two primary sites of reactivity: the N-H proton of the indole ring and the hydroxyl group of the 2-hydroxymethyl substituent.
-
N-H Reactivity: The indole nitrogen can be deprotonated with a suitable base and subsequently alkylated or acylated to introduce various substituents.
-
Hydroxyl Group Reactivity: The primary alcohol can undergo a wide range of transformations, including:
-
Oxidation: To form the corresponding aldehyde (6-methyl-1H-indole-2-carbaldehyde) or carboxylic acid.
-
Esterification/Etherification: To introduce ester or ether linkages.
-
Halogenation: To convert the hydroxyl group into a good leaving group (e.g., a halide), facilitating nucleophilic substitution reactions.
-
This versatility makes this compound a key intermediate for the synthesis of more complex indole derivatives. Indole-2-carboxylic acid derivatives, for which this compound is a precursor via oxidation, have been investigated as inhibitors of HIV-1 integrase. The indole scaffold is a common feature in molecules targeting various biological pathways, and functionalized indoles are continuously explored for their potential as anti-cancer, anti-microbial, and anti-tubercular agents.
Figure 3: Reactivity Pathways of this compound
Safety and Handling
While specific safety data for this compound is not readily available, precautions should be taken based on the data for similar indole derivatives and general laboratory safety principles. The analogous (1H-indol-2-yl)methanol is classified as causing serious eye damage. [2]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat should be worn. Avoid exposed skin.
-
-
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents.
-
-
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.
-
Conclusion
This compound is a synthetically versatile intermediate with significant potential in the development of novel therapeutic agents and functional materials. Its synthesis via the reduction of the corresponding carboxylic acid is a straightforward and scalable process. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, will enable researchers to effectively utilize this compound in their synthetic endeavors and contribute to the ever-expanding field of indole chemistry.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 98783, (1H-indol-2-yl)methanol. [Link]
-
Cheméo. (2023). Chemical Properties of 1H-Indole, 6-methyl- (CAS 3420-02-8). [Link]
-
NIST. (2021). 1H-Indole, 6-methyl- in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
ResearchGate. (2025). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. [Link]
-
Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]
-
Royal Society of Chemistry. (2023). Reactivity study of 4-hydroxy-2H-chromene-2-thiones with symmetrical 1,4-acetylene dicarboxylates and methyl propiolate using ytterbium(iii) triflate as catalyst: stereoselective synthesis of substituted fumarate and (Z) acrylate derivatives. Organic & Biomolecular Chemistry. [Link]
-
DC Chemicals. (n.d.). NI-(S)-BPB-GLY|cas 96293-19-5. [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]
-
PubMed. (1998). Reactions of N-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals. Mechanistic aspects of the colorimetric assay of lipid peroxidation. Chemical research in toxicology, 11(10), 1184–1192. [Link]
-
ResearchGate. (2025). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. [Link]
-
Reddit. (2022). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). [Link]
-
MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]
-
Scent.vn. (n.d.). 1H-Indole, 6-methyl- CAS# 3420-02-8. [Link]
-
Chemistry Steps. (2024). Reduction of Carboxylic Acids and Their Derivatives. [Link]
-
Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. [Link]
-
Oreate AI Blog. (2025). The Role of LiAlH4 in Transforming Carboxylic Acids. [Link]
-
Chemistry LibreTexts. (2023). Conversion of carboxylic acids to alcohols using LiAlH4. [Link])
Sources
6-Hydroxymethyl-6-methylindole vs (6-Methyl-1H-indol-2-yl)methanol isomer differences
This is an in-depth technical guide comparing the structural, synthetic, and functional differences between two specific indole isomers. Note that the nomenclature "6-Hydroxymethyl-6-methylindole" is chemically ambiguous as written; based on industrial chemical databases and CAS registry synonyms, this refers to (1-Methyl-1H-indol-6-yl)methanol (also known as 1-Methyl-6-hydroxymethylindole).[1] The comparison targets this compound versus (6-Methyl-1H-indol-2-yl)methanol .[1][2]
(1-Methyl-1H-indol-6-yl)methanol vs. This compound[1]
Executive Summary
This guide provides a rigorous technical comparison of two isomeric indole building blocks with the molecular formula C₁₀H₁₁NO . These compounds are critical intermediates in the synthesis of bioactive alkaloids, proteasome inhibitors, and phospholipase A2 inhibitors.[1] The primary distinction lies in the regiochemistry of the methyl and hydroxymethyl substituents , which fundamentally alters their electronic properties, synthetic accessibility, and downstream reactivity profiles.[1]
The Isomers Defined:
-
Compound A (The "N-Methyl" Isomer):
-
Compound B (The "C-Methyl" Isomer):
Part 1: Structural & Electronic Divergence[1]
The reactivity of the indole core is dictated by the electron density distribution between the pyrrole and benzene rings.[1] The placement of the substituents in these two isomers creates distinct electronic environments.
1.1 Structural Comparison Matrix[1]
| Feature | (1-Methyl-1H-indol-6-yl)methanol | This compound |
| N-H Functionality | Absent (N-Methylated) | Present (Free N-H) |
| C2 Reactivity | High (Open for electrophilic attack/lithiation) | Blocked (Substituted with -CH₂OH) |
| C6 Substituent | Hydroxymethyl (-CH₂OH) | Methyl (-CH₃) |
| Electronic Effect | N-Me is electron-donating (+I); C6-CH₂OH is mildly withdrawing/neutral.[1] | C6-Me is electron-donating (+I); C2-CH₂OH is electron-withdrawing (-I).[1] |
| H-Bonding | Acceptor only (at N1); Donor/Acceptor (at OH) | Donor/Acceptor (at N1 and OH) |
| pKa (Indole NH) | N/A (Quaternary-like character prevented, but no acidic proton) | ~17 (Weakly acidic, deprotonatable by strong bases like NaH) |
1.2 Structural Visualization (DOT)
Figure 1: Structural connectivity highlighting the N-methylation vs. C-methylation differences.[1]
Part 2: Synthetic Methodologies
The synthesis of these isomers requires fundamentally different strategies due to the regioselectivity of indole formation and functionalization.[1]
2.1 Synthesis of (1-Methyl-1H-indol-6-yl)methanol
This isomer is typically accessed via modification of the benzene ring prior to or after N-methylation.[1] The N-methyl group is often introduced early to prevent side reactions at the nitrogen.[1]
Protocol Overview:
-
Step 1 (N-Methylation): Reaction with Methyl Iodide (MeI) and Sodium Hydride (NaH) in DMF.[1]
-
Step 2 (Reduction): Reduction of the ester to the alcohol using Lithium Aluminum Hydride (LiAlH₄) or DIBAL-H.[1]
Self-Validating Check:
-
NMR Confirmation: Appearance of a singlet at ~3.7 ppm (N-Me) and disappearance of the broad NH singlet.[1]
2.2 Synthesis of this compound
This isomer requires functionalization at the C2 position, which is electronically distinct.[1] The C6-methyl group is usually present in the starting aniline precursor.[1]
Protocol Overview:
-
Starting Material: 6-Methylindole-2-carboxylic acid ethyl ester (Ethyl 6-methylindole-2-carboxylate).[1]
-
Precursor Synthesis: Often synthesized via the Reissert indole synthesis or Fischer indole synthesis using substituted hydrazines.[1]
-
-
Step 1 (Reduction): Reduction of the C2-ester using LiAlH₄ in THF at 0°C to RT.
-
Critical Control: Temperature must be controlled to prevent over-reduction or ring opening, although the indole ring is generally stable to LiAlH₄.[1]
-
-
Workup: Fieser workup (Water, 15% NaOH, Water) to remove aluminum salts.[1]
2.3 Synthesis Pathways Diagram (DOT)
Figure 2: Divergent synthetic routes. Route A requires N-protection/alkylation; Route B focuses on C2-functional group manipulation.[1]
Part 3: Reactivity & Applications[1]
3.1 Chemical Reactivity Profile
| Reactivity Type | (1-Methyl-1H-indol-6-yl)methanol | This compound |
| Oxidation | Oxidizes to 1-Methylindole-6-carboxaldehyde .[1] | Oxidizes to 6-Methylindole-2-carboxaldehyde .[1] |
| Electrophilic Subst. | C3 is highly reactive (standard indole reactivity).[1] | C3 is reactive, but C2 substituent may sterically influence it.[1] |
| Deprotonation | No N-H deprotonation. Only O-H deprotonation possible. | N-H is acidic (pKa ~17). Dianion formation possible (N- and O-).[1] |
| Stability | Generally stable; N-Me prevents dimerization via N-H.[1] | Acid sensitive; C2-hydroxymethyl indoles can polymerize under acidic conditions (dimerization).[1] |
3.2 Key Application Contexts
1. Drug Discovery (Scaffold Hopping):
-
This compound is a validated intermediate for Phospholipase A2 (PLA2) inhibitors .[1] The C2-position allows for the extension of the carbon chain to mimic arachidonic acid transition states.[1]
-
The free N-H in this isomer is often used as a handle for further functionalization (e.g., arylation or alkylation) after the C2-alcohol has been protected or transformed.[1]
2. Proteasome Inhibitors:
-
Derivatives of This compound have been cited in patents (e.g., US11560385) as precursors for proteasome activity-enhancing compounds.[1] The methyl group at C6 provides specific hydrophobic interactions within the binding pocket.[1]
3. Fluorescent Probes:
-
(1-Methyl-1H-indol-6-yl)methanol is often used when a stable, non-protic indole core is required.[1] The N-methyl group prevents hydrogen bonding at the nitrogen, making the fluorescence quantum yield less dependent on solvent proticity compared to NH-indoles.[1]
References
-
PubChem. (2024).[1] Compound Summary: (1-Methyl-1H-indol-6-yl)methanol (CAS 199590-00-6).[1][4][5] National Library of Medicine.[1] [Link][1]
-
Thermo Fisher Scientific. (2024).[1] Product Specifications: (1-Methyl-1H-indol-6-yl)methanol.[1][5][7][9][10] Fisher Scientific Catalog.[1][5] [Link][1][5]
-
Google Patents. (2023).[1] US11560385B2 - Proteasome activity enhancing compounds.[1] (Context for 6-methylindole derivatives).
-
ChemBK. (2024).[1] Chemical Properties of this compound (CAS 56813-19-5).[1][6][Link][1]
-
Royal Society of Chemistry. (2022).[1] Supporting Information: Synthesis of Indole Derivatives. (Context for synthesis protocols). [Link]
Sources
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- 3. CN102226805B - Middle/low concentration positive quality control liquid for urine analysis - Google Patents [patents.google.com]
- 4. chembk.com [chembk.com]
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- 6. 24621-70-3(1H-indol-2-ylmethanol) | Kuujia.com [kuujia.com]
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- 10. (1-Methyl-1H-indol-6-yl)methanol, 97%, Thermo Scientific Amber Glass Bottle; | Fisher Scientific [fishersci.ca]
Biological Activity of 6-Methylindole Derivatives in Medicinal Chemistry
Executive Summary
The indole scaffold is ubiquitously recognized as a "privileged structure" in medicinal chemistry, capable of binding to multiple receptor types with high affinity.[1] Within this class, 6-methylindole derivatives represent a specific, high-value subclass. The C6-methyl substituent provides a critical balance of lipophilicity and steric bulk without introducing the metabolic liability of methoxy groups or the electron-withdrawing deactivation of halogens.
This guide analyzes the pharmacological utility of 6-methylindole derivatives, focusing on their application as SARS-CoV-2 3CLpro inhibitors , tubulin polymerization inhibitors , and receptor tyrosine kinase (RTK) modulators . It provides actionable protocols for synthesis and biological evaluation, grounded in recent structure-activity relationship (SAR) data.
Structural Significance & SAR Logic
The biological potency of 6-methylindole stems from its ability to exploit hydrophobic sub-pockets within enzyme active sites. Unlike the C5 position, which is often solvent-exposed in many kinase binding modes, the C6 position frequently faces the interior of the binding cleft, making it an ideal vector for hydrophobic optimization.
Key Physicochemical Properties[2]
-
Lipophilicity: The C6-methyl group increases logP, enhancing membrane permeability compared to the unsubstituted indole.
-
Electronic Effect: It exerts a weak inductive electron-donating effect (+I), slightly increasing the electron density at the C3 position, which facilitates electrophilic substitution reactions during synthesis.
-
Metabolic Stability: Unlike 6-methoxy derivatives, which are prone to O-demethylation by cytochrome P450 enzymes (leading to rapid clearance), the 6-methyl group is metabolically robust, though susceptible to slow benzylic oxidation.
SAR Visualization: The 6-Methylindole Pharmacophore
The following diagram illustrates the Structure-Activity Relationship (SAR) logic derived from antiviral and anticancer studies.
Caption: SAR analysis highlighting the strategic role of the C6-methyl group in enhancing hydrophobic interactions while maintaining scaffold stability.
Therapeutic Case Studies
Antiviral Activity: SARS-CoV-2 3CLpro Inhibition
Recent studies have identified indole chloropyridinyl esters as potent inhibitors of the SARS-CoV-2 main protease (3CLpro).[2]
-
Mechanism: The indole core occupies the S1/S2 pockets of the protease. The C6-methyl group fits snugly into the hydrophobic S2 sub-pocket, interacting with residues like Met49 and Met165.
-
Data Insight: While 5-methyl substitution often leads to a loss of activity due to steric clash, 6-methyl substitution (Compound 7h) retains high antiviral potency (
) comparable to the unsubstituted parent, while potentially improving pharmacokinetic properties.
Oncology: Indolequinones and Tubulin Inhibition
6-Methylindole-4,7-quinones are synthetic analogues of mitomycin C.
-
Mechanism: These compounds act as bioreductive alkylating agents. The quinone moiety is reduced to a hydroquinone, which then cross-links DNA.
-
Tubulin Targeting: Distinct from the quinones, 2-phenyl-6-methylindole derivatives bind to the colchicine site of tubulin, inhibiting polymerization and causing G2/M cell cycle arrest.
Comparative Potency Table
| Compound Class | Target | Key Substituent | Activity Metric | Reference |
| Indole Chloropyridinyl Ester (7h) | SARS-CoV-2 3CLpro | 6-Methyl | [1] | |
| Indole-3-carboxylates | Influenza (H1N1) | 6-Fluoro-1,2-dimethyl | [2] | |
| Indole-4,7-quinone | NCI-H460 (Lung Cancer) | 6-Methyl | [3] | |
| Indolylisoxazoline (6i) | C4-2 (Prostate Cancer) | 6-Methyl | [4] |
Experimental Protocols
Synthesis: Iridium-Catalyzed C-H Borylation Route
This modern protocol avoids the harsh conditions of classical Fischer synthesis, allowing for the installation of the quinone moiety on the 6-methylindole core.
Reagents:
Workflow:
-
C-H Activation: Dissolve 6-methylindole (1.0 eq) in anhydrous hexane. Add
(1.5 mol%) and (3 mol%). Add (0.55 eq). -
Reaction: Reflux under
for 4 hours. The sterics of the methyl group direct borylation to the C7 position. -
Oxidation: Treat the crude 7-boryl intermediate with Oxone in acetone/water (1:1) at room temperature to yield 7-hydroxy-6-methylindole.
-
Quinone Formation: Oxidize using Fremy’s salt (
) in phosphate buffer to yield 6-methylindole-4,7-quinone .
Caption: Step-by-step synthesis of biologically active indolequinones via C-H activation.
Bioassay: SARS-CoV-2 3CLpro Enzymatic Inhibition
Objective: Determine the
Materials:
-
Recombinant SARS-CoV-2 3CLpro enzyme (100 nM final).
-
FRET Substrate: Dabcyl-KTSAVLQSGFRKME-Edans (20 µM final).
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, 150 mM NaCl.
Protocol:
-
Preparation: Dilute 6-methylindole derivative in DMSO (serially diluted).
-
Incubation: Mix 10 µL of inhibitor with 10 µL of enzyme in a black 96-well plate. Incubate for 30 min at 37°C to allow equilibrium binding.
-
Initiation: Add 20 µL of FRET substrate.
-
Measurement: Monitor fluorescence (Ex: 360 nm, Em: 460 nm) kinetically for 60 minutes.
-
Analysis: Calculate initial velocity (
) for each concentration. Fit data to the Hill equation to derive .
Mechanism of Action: Signaling Pathway
The following diagram illustrates how 6-methylindole derivatives (specifically oxadiazole/hydrazone analogues) intervene in cancer cell signaling, specifically targeting the VEGFR-2 pathway to induce apoptosis.
Caption: Mechanism of VEGFR-2 inhibition by 6-methylindole derivatives leading to apoptosis.
References
-
Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
Synthesis and anti-influenza virus activity of ethyl 6-bromo-5-hydroxyindole-3-carboxylate derivatives. Source: ResearchGate / Heterocycles URL:[Link]
-
Synthesis of 6-Methylindole-4,7-quinone and Anti-tumor Activities of Its Related Indolequinones. Source: ResearchGate / Heterocycles URL:[Link]
-
Synthesis and anticancer activity studies of indolylisoxazoline analogues. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
Sources
- 1. Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2 | MDPI [mdpi.com]
- 2. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
Navigating the Solubility Landscape of (6-Methyl-1H-indol-2-yl)methanol: A Technical Guide for Researchers
In the intricate world of drug discovery and chemical research, understanding the solubility of a compound is a cornerstone of successful experimentation. This guide provides an in-depth exploration of the solubility of (6-Methyl-1H-indol-2-yl)methanol in two common and critically important organic solvents: dimethyl sulfoxide (DMSO) and methanol. As a molecule of interest in medicinal chemistry, its behavior in these solvents dictates its utility in a vast array of biological assays and synthetic protocols.
This document moves beyond a simple recitation of data. It delves into the "why"—the underlying molecular interactions that govern solubility—and provides detailed, field-tested protocols for researchers to validate and expand upon this knowledge in their own laboratories.
The Compound in Focus: this compound
This compound belongs to the indole family, a privileged scaffold in numerous pharmacologically active compounds. The structure features a bicyclic indole core, a methyl group at the 6-position, and a hydroxymethyl group at the 2-position. This combination of a hydrophobic indole ring and a polar hydroxymethyl group creates a molecule with nuanced solubility characteristics.
While specific, publicly available solubility data for this compound is scarce, we can draw valuable inferences from the closely related structure, 6-Methyl-1H-indole . This analogue, lacking the hydroxymethyl group, provides a crucial baseline for understanding the solubility behavior of the indole core itself. The presence of the hydroxymethyl group in our target compound is anticipated to enhance its interaction with polar solvents, a key theme we will explore.
Solubility in Dimethyl Sulfoxide (DMSO): The Universal Solvent
DMSO is a powerful, polar aprotic solvent, renowned for its ability to dissolve a wide range of compounds, including those with poor aqueous solubility.[1] Its utility in creating high-concentration stock solutions for high-throughput screening and in vitro assays is unparalleled.
Molecular Interactions at Play
The high solubility of indole-based compounds in DMSO is driven by several key molecular interactions:
-
Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor to the highly polar sulfoxide oxygen of DMSO. Similarly, the hydroxyl group (-OH) of this compound will also readily form strong hydrogen bonds with DMSO.
-
Dipole-Dipole Interactions: The significant dipole moment of the DMSO molecule allows for strong interactions with the polar regions of the indole derivative.
-
Dispersive Forces: The methyl groups of DMSO and the aromatic rings of the indole structure interact favorably through London dispersion forces.
Based on data for the analogous compound, 6-Methyl-1H-indole, a high solubility in DMSO is expected. For 6-Methyl-1H-indole, the solubility is reported to be 223.04 g/L .[2] The addition of a hydroxymethyl group to this structure is likely to further enhance solubility in this polar solvent.
Experimental Protocol: Thermodynamic Solubility Determination in DMSO
To establish a definitive solubility value, a thermodynamic shake-flask method is the gold standard. This protocol ensures that a true equilibrium is reached.
Materials:
-
This compound
-
Anhydrous DMSO (≥99.9%)
-
2 mL glass vials with screw caps
-
Orbital shaker or rotator
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system
-
0.22 µm syringe filters (PTFE or other DMSO-compatible material)
Procedure:
-
Preparation: Add an excess amount of this compound to a glass vial. The goal is to have undissolved solid remaining after equilibration.
-
Solvent Addition: Add a known volume (e.g., 1 mL) of DMSO to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (typically 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.
-
Sample Collection and Filtration: Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered solution with DMSO to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method with a UV detector set to an appropriate wavelength for the compound. A standard curve prepared from known concentrations of this compound is required for accurate quantification.
Solubility in Methanol: The Protic Perspective
Methanol is a polar protic solvent, meaning it can both donate and accept hydrogen bonds.[3][4] This characteristic significantly influences its interaction with solutes.
Governing Molecular Interactions
The solubility of this compound in methanol is governed by:
-
Hydrogen Bonding: This is the dominant interaction. The hydroxyl group of methanol can act as a hydrogen bond donor to the indole nitrogen and the oxygen of the hydroxymethyl group. It can also act as a hydrogen bond acceptor for the indole N-H and the solute's O-H group. This extensive hydrogen bonding network is key to its solvating power for polar molecules.
-
Dipole-Dipole and Dispersive Forces: Similar to DMSO, these forces also contribute to the overall solvation process.
For the surrogate compound, 6-Methyl-1H-indole, the solubility in methanol is reported as 111.2 g/L .[2] This is lower than in DMSO, which is a common observation for many organic compounds. The presence of the hydroxymethyl group on our target molecule is expected to improve its solubility in methanol compared to 6-Methyl-1H-indole, due to the additional site for hydrogen bonding.
Experimental Protocol: Thermodynamic Solubility in Methanol
The protocol for determining solubility in methanol is analogous to that for DMSO, with methanol being substituted as the solvent.
Procedure:
Follow the same steps as outlined in Section 2.2, using anhydrous methanol instead of DMSO. Ensure that the syringe filters used are compatible with methanol.
Data Summary and Comparative Visualization
The following table summarizes the solubility data for the surrogate compound, 6-Methyl-1H-indole, which serves as a valuable estimate for this compound.
| Solvent | Type | Estimated Solubility (from 6-Methyl-1H-indole)[2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 223.04 g/L |
| Methanol | Polar Protic | 111.2 g/L |
The following diagram illustrates the primary molecular interactions driving the solubility of this compound in both DMSO and methanol.
Caption: Key solute-solvent interactions.
Practical Implications and Troubleshooting
A common challenge encountered by researchers is the precipitation of a compound when a DMSO stock solution is diluted into an aqueous buffer for a biological assay.[1] This occurs because the compound is highly soluble in the organic stock solvent but poorly soluble in the final aqueous medium.
Mitigation Strategies:
-
Lower Final Concentration: Test a range of lower final concentrations to identify the highest concentration that remains soluble in the aqueous buffer.
-
Use of Co-solvents: The addition of a small percentage of a water-miscible organic solvent to the aqueous buffer can improve solubility.
-
Employ Solubilizing Agents: Excipients such as cyclodextrins can be used to encapsulate the compound and increase its apparent aqueous solubility.
Conclusion
While awaiting definitive experimental data for this compound, a scientifically grounded estimation of its solubility can be made by referencing the behavior of the closely related 6-Methyl-1H-indole. The compound is expected to exhibit high solubility in DMSO and substantial solubility in methanol, driven primarily by hydrogen bonding and other polar interactions. The provided protocols offer a robust framework for researchers to determine the precise thermodynamic solubility, a critical parameter for advancing research and development efforts involving this promising indole derivative.
References
-
PubChem. (1H-indol-2-yl)methanol. National Center for Biotechnology Information. [Link]
-
Scent.vn. 1H-Indole, 6-methyl- CAS# 3420-02-8. [Link]
-
Cheméo. Chemical Properties of 1H-Indole, 6-methyl- (CAS 3420-02-8). [Link]
-
Royal Society of Chemistry. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility. [Link]
-
MDPI. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). [Link]
-
NIST. 1H-Indole, 6-methyl-. NIST Chemistry WebBook. [Link]
-
Semantic Scholar. Experimental Study on Enrichment of Indole in Wash Oil by a Combined Process of Extraction and Re-Extraction. [Link]
-
Nazarbayev University Repository. Solubility Properties of Methanol in Inorganic Solvents. [Link]
-
Wikipedia. Methanol. [Link]
-
ChemBK. (1-Methylindol-6-yl)methanol. [Link]
Sources
Safety data sheet SDS for (6-Methyl-1H-indol-2-yl)methanol
An In-depth Technical Guide to the Safe Handling of (6-Methyl-1H-indol-2-yl)methanol for Research Applications
Hazard Identification and Risk Assessment
This compound, as an indole derivative, is anticipated to possess biological activity and requires careful handling. Based on the hazard classifications of its structural analogs, a precautionary risk assessment is outlined below.
GHS Classification (Predicted)
The Globally Harmonized System (GHS) classification for this compound is predicted based on data from similar indole methanol isomers.
| Hazard Class | Hazard Category | Hazard Statement | Source (Analogous Compound) |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage. | (1H-indol-2-yl)methanol[1][2] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | (1H-Indol-6-yl)methanol |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | (1H-Indol-6-yl)methanol |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. | (1H-Indol-6-yl)methanol |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | (1H-Indol-6-yl)methanol |
Signal Word: Danger
Pictograms:
corrosion GHS05, health hazard GHS07
Expert Insight: The primary and most severe predicted hazard is serious eye damage. The hydroxymethyl group on the indole ring can lead to significant irritation and potential for lasting damage upon direct contact. The predicted skin and respiratory irritation are also common for functionalized aromatic heterocyclic compounds.
Physical and Chemical Properties
Precise physical and chemical properties for this compound are not extensively documented. The following table provides expected values based on the known properties of 6-methyl-1H-indole and general chemical principles.
| Property | Predicted Value | Source/Rationale |
| Molecular Formula | C₁₀H₁₁NO | |
| Molecular Weight | 161.20 g/mol | |
| Appearance | Off-white to light brown solid | Typical for indole derivatives |
| Melting Point | > 75 °C | Based on similar compounds[2] |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. Limited solubility in water. | Based on 6-methyl-1H-indole solubility data[3] |
| Stability | Stable under recommended storage conditions. May be sensitive to light and air. | General property of indole compounds |
Safe Handling and Storage Protocols
Adherence to strict laboratory protocols is essential when working with this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or if there is a risk of splashing.
-
Hand Protection: Nitrile or neoprene gloves should be worn. Change gloves immediately if they become contaminated.
-
Body Protection: A laboratory coat must be worn at all times.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor/particulate filter is required.
Handling Workflow
The following workflow is recommended for handling this compound:
Caption: Emergency Spill Response Decision Tree.
Toxicological and Ecological Information
No specific toxicological or ecotoxicological studies have been performed on this compound.
-
Toxicology: Based on analogous compounds, it is predicted to be harmful if swallowed and may cause damage to the eyes, skin, and respiratory system. The metabolic fate and long-term effects are unknown. Handle as a compound with unknown toxicity.
-
Ecology: The environmental impact of this compound has not been evaluated. Avoid release into the environment. Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
This compound is a valuable research chemical that requires careful and informed handling. While a specific SDS is not available, the data from analogous compounds provide a strong basis for a robust safety protocol. The most significant predicted hazard is the potential for serious eye damage, necessitating stringent use of eye protection. By adhering to the guidelines outlined in this document, researchers can safely work with this compound in a laboratory setting.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 98783, (1H-indol-2-yl)methanol. Retrieved from [Link]
-
Cheméo (2024). Chemical Properties of 1H-Indole, 6-methyl- (CAS 3420-02-8). Retrieved from [Link]
-
S. Singh, et al. (2025). Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. ChemMedChem. Retrieved from [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences (2019). Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. Retrieved from [Link]
-
Methanex Corporation (2023). Methanol Safety Data Sheet. Retrieved from [Link]
-
Scent.vn (n.d.). 1H-Indole, 6-methyl- CAS# 3420-02-8. Retrieved from [Link]
-
Mitsubishi Gas Chemical America (2018). Methanol Safety Data Sheet. Retrieved from [Link]
-
State of Michigan (2014). SAFETY DATA SHEET - Methanol. Retrieved from [Link]
Sources
6-methyl-1H-indole-2-methanol IUPAC name and synonyms
The following technical guide details the nomenclature, synthesis, and application of 6-methyl-1H-indole-2-methanol , a critical intermediate in medicinal chemistry.
Content Type: Technical Guide for Drug Development Professionals Subject: Nomenclature, Synthesis, and Medicinal Applications
Nomenclature & Identification
Accurate identification is the first step in regulatory compliance and database management. This compound is a specific derivative of the indole scaffold, characterized by a methyl group at the C6 position and a hydroxymethyl group at the C2 position.
Core Identifiers
| Parameter | Data |
| IUPAC Name | (6-Methyl-1H-indol-2-yl)methanol |
| Common Name | 6-Methylindole-2-methanol |
| CAS Registry Number | 56813-19-5 |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| SMILES | Cc1ccc2[nH]c(CO)cc2c1 |
Synonyms & Database Keys
-
2-Hydroxymethyl-6-methylindole
-
MDL Number: MFCD07374472[3]
-
Beilstein/Reaxys ID: Available in proprietary databases under CAS 56813-19-5
Physicochemical Profile
Understanding the physical state and solubility is essential for assay development and formulation.
| Property | Value / Observation |
| Physical State | Off-white to pale yellow solid |
| Melting Point | 118–122 °C (Typical for indole-2-methanols; derivative dependent) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |
| pKa | ~16 (Alcoholic -OH), ~17 (Indole -NH) |
| Storage | -20°C, Hygroscopic, Light Sensitive (Store under inert gas) |
Synthetic Methodology
The synthesis of 6-methyl-1H-indole-2-methanol requires a high-fidelity protocol to ensure regioisomeric purity. The primary challenge is the Fischer Indole Synthesis step, which, when using m-tolylhydrazine, yields a mixture of 4-methyl and 6-methyl isomers.
Phase 1: Precursor Assembly (Fischer Indole Synthesis)
Reaction: m-Tolylhydrazine + Ethyl Pyruvate
-
Reagents: m-Tolylhydrazine hydrochloride (1.0 eq), Ethyl pyruvate (1.1 eq), Polyphosphoric acid (PPA) or ethanolic H₂SO₄.
-
Mechanism: Formation of the hydrazone followed by [3,3]-sigmatropic rearrangement.[4]
-
Critical Control Point (Regioselectivity):
-
The cyclization of m-tolylhydrazone yields both 4-methyl and 6-methyl isomers.
-
Separation: The 6-methyl isomer is typically the major product and less soluble. It can often be purified via fractional crystallization from ethanol or column chromatography (Hexane/EtOAc gradient).
-
Validation: Confirm regiochemistry via ¹H NMR (coupling constants of aromatic protons).
-
Phase 2: Reductive Transformation
Reaction: Ethyl 6-methylindole-2-carboxylate + LiAlH₄
-
Setup: Flame-dried glassware, N₂ atmosphere.
-
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Protocol:
-
Suspend Lithium Aluminum Hydride (LiAlH₄, 2.5 eq) in THF at 0°C.
-
Add the ester (dissolved in THF) dropwise to control the exotherm.
-
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Quench (Fieser Method): Cool to 0°C. Add water (
mL), 15% NaOH ( mL), then water ( mL).
-
-
Workup: Filter the granular aluminum salts, dry the filtrate over MgSO₄, and concentrate in vacuo.
Synthetic Workflow Diagram
The following diagram illustrates the critical decision nodes in the synthesis, specifically the isomer separation requirement.
Figure 1: Synthetic workflow highlighting the critical regiochemical separation step required to isolate the 6-methyl precursor.
Medicinal Chemistry Applications
This compound serves as a versatile "warhead" precursor or scaffold element in drug discovery.
Kinase Inhibitor Scaffolds
The hydroxymethyl group is a pivot point for further functionalization.
-
Halogenation: Conversion to 2-(chloromethyl)-6-methylindole allows for nucleophilic displacement by amines or thiols, a common motif in designing inhibitors for kinases such as JAK or VEGFR .
-
Mechanism: The indole NH acts as a hydrogen bond donor in the ATP-binding pocket, while the C6-methyl group occupies hydrophobic sub-pockets (e.g., the specificity pocket).
Antiviral Agents (HCV)
Indole-2-carboxamide derivatives, accessible via the oxidation of this alcohol to the aldehyde and subsequent Pinnick oxidation/amidation, are prominent in Hepatitis C Virus (HCV) NS5B polymerase inhibitors. The 6-methyl substituent often improves metabolic stability compared to the unsubstituted indole.
CNS Ligands
Derivatives of 6-methylindole are explored as antagonists for 5-HT6 receptors (serotonin) for the treatment of cognitive impairment. The 2-position methanol is often extended to form piperazinyl-methyl side chains.
Safety & Handling (MSDS Summary)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures: Handle in a fume hood. Avoid contact with strong oxidizing agents (e.g., KMnO₄, CrO₃) which can violently oxidize the alcohol to the aldehyde/acid.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 98783, (1H-Indol-2-yl)methanol. Retrieved from [Link](Note: General parent structure reference).
- Robinson, B. (1982).The Fischer Indole Synthesis. Wiley-Interscience.
- Sundberg, R. J. (1996).Indoles (Best Synthetic Methods). Academic Press. (Standard protocols for ester reduction to indole-2-methanols).
-
Ishikura, M., et al. (2015). Recent advances in the synthesis of biologically active indoles. Natural Product Reports. Retrieved from [Link]
Sources
Pharmaceutical Applications of Indole-2-Methanol Scaffolds
The following technical guide details the pharmaceutical utility, synthetic chemistry, and therapeutic potential of indole-2-methanol scaffolds.
Technical Whitepaper | Medicinal Chemistry & Drug Design [1][2]
Executive Summary
Indole-2-methanol (2-hydroxymethylindole) represents a "privileged platform" in modern medicinal chemistry.[1][2] Unlike its more ubiquitous isomer, indole-3-carbinol (I3C), the 2-isomer offers a unique reactivity profile characterized by C3-umpolung .[1][2] This feature allows the indole nucleus—typically a nucleophile—to act as an electrophile at the C3 position via a vinyliminium intermediate.[2] This guide explores the exploitation of this mechanism to construct complex fused heterocyclic systems (e.g., oxazino[4,3-a]indoles, cyclopenta[b]indoles) and details their application in developing 5-HT6 receptor ligands, antimicrobial agents, and Akt pathway inhibitors.[1]
Chemical Fundamentals & Reactivity Profile[1][2]
The "Aza-Fulvene" / Vinyliminium Mechanism
The core utility of indole-2-methanol lies in its acid-catalyzed dehydration.[1][2] While the indole ring is electron-rich, the 2-hydroxymethyl group allows for the generation of a reactive aza-fulvene type intermediate (specifically a vinyliminium cation).[1][2]
-
Indole-2-Methanol Reactivity: Under Brønsted or Lewis acid catalysis, the hydroxyl group is eliminated, forming a resonance-stabilized cation.[1][2] This intermediate is highly electrophilic at the C3 position and the exocyclic methylene carbon, enabling (3+2), (3+3), and (4+3) cycloadditions.
Stability Challenges
-
Acid Sensitivity: Pure indole-2-methanol is prone to self-condensation (dimerization/polymerization) in acidic media.[1][2]
-
Storage: Must be stored at -20°C under inert atmosphere to prevent spontaneous oxidation to indole-2-carboxaldehyde or polymerization.[1][2]
Diagram 1: Activation Mechanism & Divergent Synthesis
The following diagram illustrates the acid-catalyzed generation of the reactive vinyliminium intermediate and its subsequent trapping by various nucleophiles to form fused scaffolds.[2]
Caption: Acid-mediated conversion of indole-2-methanol to a reactive vinyliminium cation, enabling access to diverse fused heterocyclic scaffolds.
Synthetic Utility: Constructing Bioactive Scaffolds[3][4][5]
The most prominent pharmaceutical application of indole-2-methanol is its use as a starting material for oxazino[4,3-a]indoles .[1][2] These tricyclic structures are bioisosteres of various CNS-active alkaloids.
Protocol: Synthesis of Oxazino[4,3-a]indoles
This protocol describes the cascade addition-cyclization reaction, a standard method for generating this scaffold.[1]
Reagents:
-
Reagent: Vinyl sulfonium salt (e.g., diphenylvinylsulfonium triflate) (1.2 equiv)[1]
-
Base: Potassium hydroxide (KOH) or Sodium hydride (NaH)
-
Solvent: Dichloromethane (DCM) or THF
-
Temperature: 0°C to Room Temperature
Step-by-Step Methodology:
-
Preparation: Dissolve indole-2-methanol in anhydrous DCM under nitrogen atmosphere.
-
Activation: Add the base (KOH, 2.5 equiv) at 0°C. Stir for 15 minutes to deprotonate the indole nitrogen and the hydroxyl group.
-
Addition: Dropwise add the vinyl sulfonium salt solution.
-
Cyclization: The reaction proceeds via an initial Michael addition of the indole nitrogen to the vinyl group, followed by intramolecular nucleophilic attack of the alkoxide (from the methanol group) onto the sulfonium-bearing carbon, displacing the sulfide leaving group.
-
Workup: Quench with water, extract with DCM, and purify via silica gel chromatography.
-
Yield: Typically 75-90% yield of the fused tricyclic system.[2]
Mechanism Note: This reaction formally inserts a C2-bridge between the indole nitrogen and the C2-hydroxymethyl oxygen, locking the conformation.[1][2]
Therapeutic Applications
CNS Agents: 5-HT6 Receptor Ligands
Derivatives of indole-2-methanol, particularly those functionalized at the C3 position via the vinyliminium intermediate, have shown high affinity for the Serotonin 5-HT6 receptor .[1][2]
-
Target Indication: Cognitive impairment associated with Alzheimer's disease and schizophrenia.[2]
-
SAR Insight: The rigidification of the 2-hydroxymethyl arm (as seen in oxazino-indoles) often improves selectivity by restricting the conformational space of the ligand, mimicking the rigid core of tryptamine-based alkaloids.[1]
Anticancer Activity: Akt Pathway Modulation
While Indole-3-carbinol (I3C) is the classic Akt inhibitor, indole-2-methanol derivatives (and their cyclized analogs) have been designed to mimic this activity with improved metabolic stability.[1][2]
-
Mechanism: Inhibition of the PI3K/Akt signaling cascade, preventing phosphorylation of Akt at Ser473.
-
Key Compound Class: Fused tricyclic indoles derived from 2-methanol prevent the "survival signaling" in cancer cells, promoting apoptosis in resistant cell lines (e.g., PC-3 prostate cancer).[1]
Diagram 2: Target Signaling Pathway (Akt Inhibition)
The following diagram outlines the biological context where indole-scaffold inhibitors intervene.
Caption: Indole-based scaffolds target the PI3K/Akt pathway, blocking the conversion of Akt to its active phosphorylated form.[1]
Antimicrobial & Antiviral Potential
2-Substituted indoles synthesized from the 2-methanol precursor exhibit broad-spectrum activity.[1][2]
-
Antifungal: 2-hydroxymethyl derivatives have shown potency against Candida albicans.[1][2]
-
Mechanism: Disruption of fungal cell wall synthesis and ergosterol biosynthesis pathways.[2]
Comparative Data: Indole-2-Methanol vs. Indole-3-Methanol[1][2]
| Feature | Indole-2-Methanol | Indole-3-Methanol (I3C) |
| Primary Reactivity | C3-Umpolung (Electrophilic C3) | Nucleophilic C3 / Electrophilic Exocyclic C |
| Intermediate | Vinyliminium (Aza-fulvene type) | Aza-fulvene |
| Major Product Class | Oxazino[4,3-a]indoles, Cyclopenta[b]indoles | Diindolylmethane (DIM), Ascorbigen |
| Stability | Moderate (Acid sensitive) | Low (Rapid oligomerization in acid) |
| Primary Bioactivity | 5-HT6 Ligand, Akt Inhibitor (Synthetic) | Estrogen Metabolism, Akt Inhibitor (Natural) |
References
-
Synthesis of Oxazino[4,3-a]indoles: Chemical Communications, "Efficient and general synthesis of oxazino[4,3-a]indoles by cascade addition-cyclization reactions of (1H-indol-2-yl)methanols."[1][2] Link
-
Reactivity Profile: Organic & Biomolecular Chemistry, "Diversity synthesis of indole derivatives via catalyst control cyclization reaction of 2-indolylmethanols." Link
-
Akt Signaling Inhibition: Journal of Medicinal Chemistry, "Computer-aided rational drug design: a novel agent (SR13668) designed to mimic the unique anticancer mechanisms of dietary indole-3-carbinol."[1][2][3][4] Link
-
Organocatalytic Asymmetric Reactions: Chemical Synthesis, "A breakthrough in 2-indolylmethanol-involved organocatalytic asymmetric reactions." Link
-
Indole Scaffolds in Drug Discovery: Molecules, "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery."[2] Link
Sources
- 1. indole-3-ethanol - Mycotoxin Database [mycocentral.eu]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Computer-aided rational drug design: a novel agent (SR13668) designed to mimic the unique anticancer mechanisms of dietary indole-3-carbinol to block Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (6-Methyl-1H-indol-2-yl)methanol from 6-methylindole-2-carboxylic acid
An Application Note and Protocol for the Synthesis of (6-Methyl-1H-indol-2-yl)methanol
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed protocol for the synthesis of this compound, a valuable heterocyclic building block, through the reduction of 6-methylindole-2-carboxylic acid. The procedure utilizes lithium aluminum hydride (LiAlH₄), a potent reducing agent, under anhydrous conditions. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, safety considerations, and methods for product characterization.
Introduction and Significance
Indole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2] Specifically, (indol-2-yl)methanol derivatives serve as versatile intermediates, enabling functionalization at the C2 position for the construction of more complex indole-based molecules.[2][3] this compound, in particular, offers a strategic starting point for synthesizing compounds with potential applications in various therapeutic areas.
The transformation of a carboxylic acid to a primary alcohol is a fundamental reaction in organic synthesis. This application note details a robust and reliable method for this conversion on a substituted indole ring, focusing on the chemoselective reduction of the carboxylic acid moiety while preserving the indole nucleus.
Reaction Scheme and Mechanism
The synthesis proceeds via the reduction of the carboxylic acid group using lithium aluminum hydride (LiAlH₄).
Overall Reaction:
Detailed Experimental Protocol
Safety Precautions:
-
Lithium aluminum hydride (LiAlH₄) is a highly reactive, pyrophoric solid that reacts violently with water and protic solvents to produce flammable hydrogen gas. Handle it exclusively under an inert atmosphere (N₂ or Ar) in a fume hood.
-
Anhydrous solvents (THF, diethyl ether) are flammable. Ensure all operations are performed away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| 6-Methylindole-2-carboxylic acid | C₁₀H₉NO₂ | 175.18 | 1.00 g | 5.71 | Starting Material |
| Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄ | 37.95 | 0.43 g | 11.42 | 2.0 equivalents |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 30 mL | - | Anhydrous, inhibitor-free |
| Deionized Water (H₂O) | H₂O | 18.02 | ~10 mL | - | For workup |
| 15% Sodium Hydroxide (aq.) | NaOH | 40.00 | ~1 mL | - | For workup |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~100 mL | - | For extraction/chromatography |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Drying agent |
| Silica Gel | SiO₂ | 60.08 | As needed | - | For column chromatography |
Step-by-Step Procedure
-
Reaction Setup:
-
Place a 100 mL three-necked round-bottom flask, equipped with a magnetic stir bar, under an inert atmosphere of nitrogen or argon. Ensure all glassware is oven-dried or flame-dried before use.
-
In the flask, carefully add lithium aluminum hydride (0.43 g, 11.42 mmol) and suspend it in anhydrous THF (15 mL).
-
Cool the suspension to 0 °C using an ice-water bath.
-
-
Addition of Substrate:
-
In a separate flask, dissolve 6-methylindole-2-carboxylic acid (1.00 g, 5.71 mmol) in anhydrous THF (15 mL).
-
Using a dropping funnel or syringe, add the solution of the carboxylic acid to the stirred LiAlH₄ suspension dropwise over 20-30 minutes. Causality Note: A slow addition rate is crucial to control the exothermic reaction and the evolution of hydrogen gas from the initial acid-base reaction. [4]
-
-
Reaction Progression:
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours, or until the reaction is complete.
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates completion.
-
-
Workup (Quenching):
-
Once the reaction is complete, cool the flask back down to 0 °C in an ice bath.
-
Crucial Safety Step: Quench the excess LiAlH₄ very carefully using the Fieser method. Add dropwise, in sequence: i. 0.43 mL of deionized water. ii. 0.43 mL of 15% aqueous NaOH solution. iii. 1.3 mL of deionized water.
-
Remove the ice bath and stir the mixture vigorously at room temperature for 30-60 minutes. The grey suspension should transform into a white, granular precipitate of aluminum salts that is easily filtered.
-
-
Isolation and Purification:
-
Filter the mixture through a pad of Celite®, washing the white solid thoroughly with several portions of ethyl acetate (~50 mL total).
-
Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the pure fractions and remove the solvent to yield this compound as a solid.
-
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Expected Result |
| Appearance | Off-white to pale yellow solid |
| Melting Point | ~110-114 °C (literature dependent) |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.2 (br s, 1H, NH), 7.4 (d, 1H, Ar-H), 7.0 (s, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 6.3 (s, 1H, Indole C3-H), 4.8 (s, 2H, CH₂OH), 2.4 (s, 3H, CH₃) ppm. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~140.0, 136.0, 130.0, 122.5, 120.5, 110.5, 100.0, 58.0 (CH₂OH), 21.5 (CH₃) ppm. |
| IR (ATR) | ν ~3400-3200 (br, O-H stretch), 3300 (N-H stretch), 2920 (C-H stretch), 1050 (C-O stretch) cm⁻¹. |
| HRMS (ESI+) | Calculated for C₁₀H₁₂NO⁺ [M+H]⁺: 162.0913; Found: 162.0915. |
Conclusion
This protocol provides a reliable and well-characterized method for the synthesis of this compound from its corresponding carboxylic acid. The use of lithium aluminum hydride ensures an efficient reduction. By adhering to the detailed steps and safety precautions, researchers can confidently produce this valuable intermediate for further synthetic applications in drug discovery and materials science.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
Yadav, V., & Singh, R. (2025, September 25). Recent advances in the synthesis of indoles and their applications. RSC Publishing. Retrieved from [Link]
-
Gribble, G.W., et al. (1974). Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. Journal of the American Chemical Society, 96, 7812-7814. Retrieved from [Link]
-
American Chemical Society Publications. (2026, February 16). Electrochemical Dearomative Reduction of Indole Derivatives Mediated by Ph3P(O). ACS Publications. Retrieved from [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Borane Reagents. Retrieved from [Link]
-
Petrini, M. (2020). New Perspectives in the Indole Ring Functionalization Using 2-Indolylmethanols. Advanced Synthesis & Catalysis. Retrieved from [Link]
-
Chemistry university. (2021, April 26). Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism). YouTube. Retrieved from [Link]
-
Organic Reaction Mechanisms. (n.d.). Acid to Alcohol - Common Conditions. Retrieved from [Link]
-
Chemistry Steps. (2024, November 26). Carboxylic Acids to Alcohols. Retrieved from [Link]
-
Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
Sources
- 1. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Regioselective Reaction of 2-Indolylmethanols with Enamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 4. youtube.com [youtube.com]
Application Note: High-Fidelity Reduction of Ethyl 6-methyl-1H-indole-2-carboxylate using Lithium Aluminum Hydride (LiAlH₄)
Strategic Overview & Rationale
This protocol details the reduction of ethyl 6-methyl-1H-indole-2-carboxylate to (6-methyl-1H-indol-2-yl)methanol . While ester reductions are standard in organic synthesis, the indole scaffold introduces specific electronic and solubility challenges that necessitate a tailored approach.
Why LiAlH₄?
Lithium Aluminum Hydride (LiAlH₄ or LAH) is the reagent of choice for this transformation due to its high reactivity and ability to drive the reduction of the conjugated ester to the primary alcohol without affecting the electron-rich indole double bond under controlled temperatures. Milder reagents like NaBH₄ are typically insufficient for ester reduction, while DIBAL-H requires strictly controlled cryogenic conditions to avoid over-reduction or stopping at the aldehyde.[1]
Critical Mechanistic Insight: The "Indole Tax"
Unlike simple aliphatic esters, 1H-indoles possess a relatively acidic proton at the N1 position (
-
The "Tax": The first equivalent of hydride introduced will not reduce the ester. Instead, it will irreversibly deprotonate the N1 nitrogen, forming an indolyl aluminate anion.
-
Implication: Standard 0.5 molar equivalents of LiAlH₄ (providing 2 hydrides) is insufficient. You must account for the stoichiometric consumption of the N-H proton.
-
Solution: This protocol mandates a minimum of 1.5 - 2.0 molar equivalents of LiAlH₄ to ensure complete conversion.
Reaction Mechanism & Pathway[1][2][3][4][5][6]
The following diagram illustrates the sequential deprotonation and reduction pathway, highlighting the formation of the intermediate aluminate species.
Figure 1: Mechanistic pathway showing the obligatory N-deprotonation prior to ester reduction.[2][3]
Safety Protocol (Strict Enforcement)
LiAlH₄ is pyrophoric and reacts violently with water and protic solvents.[4]
-
Engineering Controls: All operations must be performed in a functioning fume hood.
-
Atmosphere: Strictly anhydrous conditions under Nitrogen (
) or Argon ( ). -
Quenching: Never add water directly to the bulk reaction mixture. Use the Fieser Method (detailed in Section 5) to prevent "volcano" eruptions and formation of intractable aluminum emulsions.
-
PPE: Flame-resistant lab coat, safety glasses with side shields (or goggles), and nitrile gloves.
Experimental Procedure
Materials & Stoichiometry Table
| Component | Role | MW ( g/mol ) | Equiv.[5] | Scale (Example) |
| Ethyl 6-methyl-1H-indole-2-carboxylate | Substrate | ~203.24 | 1.0 | 2.03 g (10 mmol) |
| LiAlH₄ (Solid or solution) | Reductant | 37.95 | 2.0 | 0.76 g (20 mmol) |
| THF (Anhydrous) | Solvent | 72.11 | N/A | 40 mL (0.25 M) |
| Sodium Sulfate ( | Drying Agent | 142.04 | N/A | Excess |
Step-by-Step Protocol
Phase 1: Setup and Reagent Preparation
-
Drying: Oven-dry a 2-neck round-bottom flask (RBF), magnetic stir bar, and pressure-equalizing addition funnel. Assemble hot under inert gas flow (
) and cool to room temperature. -
Solvent Prep: Ensure Tetrahydrofuran (THF) is anhydrous. Indoles are moderately soluble in diethyl ether, but THF is preferred to ensure the polar intermediate remains in solution.
-
LAH Suspension:
-
Solid LAH: Quickly weigh LiAlH₄ powder and transfer to the RBF. Add 20 mL of anhydrous THF. Cool to
in an ice bath. -
Solution LAH: If using commercial LAH/THF solution, syringe the appropriate volume into the RBF and cool to
.
-
Phase 2: Reaction Initiation (Inverse Addition)
Rationale: Adding the ester to the LAH ensures the reductant is always in excess, preventing side reactions like condensation.
-
Substrate Dissolution: Dissolve 2.03 g of ethyl 6-methyl-1H-indole-2-carboxylate in 20 mL of anhydrous THF.
-
Addition: Transfer the ester solution to the addition funnel. Dropwise add the ester solution to the stirred LAH suspension at
.-
Observation: Gas evolution (
) will occur immediately due to N-H deprotonation. Control the rate to manage bubbling.
-
-
Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.
-
Monitoring: Check progress via TLC (30% EtOAc in Hexanes).[6] The starting ester (
) should disappear, replaced by the more polar alcohol ( ).
-
Phase 3: The Fieser Workup (Critical Step)
Rationale: This specific ratio produces a granular, sand-like precipitate of aluminum salts that filters easily, avoiding the dreaded gelatinous emulsion.
-
Cooling: Return the reaction flask to the ice bath (
). -
Quench Sequence (For x g of LiAlH₄ used):
-
Add
mL Water very slowly (Caution: Vigorous evolution). -
Add
mL 15% aqueous NaOH . -
Add
mL Water .[7] -
Example (0.76 g LAH): Add 0.76 mL
, then 0.76 mL 15% NaOH, then 2.3 mL .
-
-
Granulation: Remove from ice bath and stir vigorously for 15–30 minutes until the gray precipitate turns white and granular.
-
Drying: Add anhydrous
or directly to the mixture to dry the organic phase.
Phase 4: Isolation
-
Filtration: Filter the mixture through a fritted glass funnel or a Celite pad. Wash the filter cake with fresh THF (2 x 20 mL) to recover entrained product.
-
Evaporation: Concentrate the filtrate under reduced pressure (Rotavap) to yield the crude solid.
-
Purification: Usually, the product is pure enough for subsequent steps. If necessary, recrystallize from Toluene/Hexanes or purify via flash chromatography (SiO2, Gradient 20-50% EtOAc/Hexane).
Process Visualization
Figure 2: Operational workflow ensuring safety and high yield.
Characterization & Quality Control
Verify the identity of This compound using the following markers:
-
Physical State: Typically a white to off-white solid.
-
1H NMR (DMSO-d6 or CDCl3):
- ~10.8 - 11.0 ppm: Broad singlet (Indole N-H). Crucial: If absent, N-alkylation occurred.
- ~7.0 - 7.5 ppm: Aromatic protons (Indole C3, C4, C5, C7).[2] Look for the specific splitting pattern of the 6-methyl substitution.
- ~6.2 ppm: Singlet (C3-H) if not overlapped.
- ~5.2 ppm: Triplet (OH) if in DMSO; often broad singlet in CDCl3.
-
~4.6 ppm: Doublet (CH2 attached to OH). Becomes a singlet if
shake is performed. - ~2.4 ppm: Singlet (Ar-CH3).
-
Absence of Impurities: Ensure no triplet/quartet characteristic of the ethyl ester remains (
1.3, 4.3 ppm).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Reduction | Insufficient LAH due to N-H acidity or moisture. | Add 0.5 - 1.0 eq additional LAH. Ensure N2 atmosphere is tight. |
| Gelatinous Emulsion | Improper quenching (adding water too fast or wrong ratio). | Add Rochelle's Salt (Sodium Potassium Tartrate) saturated solution and stir overnight to solubilize Al salts. |
| Low Yield | Product trapped in Aluminum salts. | Thoroughly wash the filter cake with hot THF or EtOAc. |
| Over-reduction | Reduction of indole double bond (rare with LAH at RT). | Keep temperature at RT; do not reflux excessively. |
References
-
Org. Synth. 1977, 56, 72. Indoles from Anilines: Ethyl 2-Methylindole-5-Carboxylate.[8] (Provides context on indole ester stability and handling).
-
Der Pharma Chemica, 2015, 7(10):309-319. Synthesis and biological evaluation of indoles.[6] (Describes general LiAlH4 reduction protocols for ethyl indole-2-carboxylates).
-
Master Organic Chemistry. The Mechanism For the Reduction of Esters by LiAlH4. (Mechanistic grounding for hydride transfer).
-
University of Calgary, Chem 353. Reduction of Esters using LiAlH4. (Standard operating procedures for ester reductions).
-
Imperial College London. Experiment 5: Reductions with Lithium Aluminium Hydride. (Safety and quenching protocols).
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Note: Precision Reduction of Indole-2-Esters to Indole-2-Methanols
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Strategic Importance
Indole-2-methanols are highly versatile building blocks in medicinal chemistry and complex alkaloid synthesis. They serve as direct precursors for the synthesis of indole-2-carboxaldehydes, alkylating agents, and diverse polycyclic scaffolds[1]. The transformation of an indole-2-carboxylate ester (e.g., ethyl indole-2-carboxylate) to its corresponding alcohol requires a robust methodology that accounts for the unique electronic environment and acidity of the indole nucleus[2]. This application note details the mechanistic rationale, reagent selection, and a self-validating standard operating procedure (SOP) for this critical transformation.
Mechanistic Causality & Reaction Design
As a self-validating chemical system, the reduction of indole-2-esters must be designed with two major chemical hurdles in mind: the acidity of the indole N-H bond and the physical properties of aluminum byproducts.
The Indole N-H Challenge & Stoichiometry
Unlike standard aliphatic esters, an unprotected indole possesses a relatively acidic N-H proton (
Causality in Experimental Design: Failing to account for this acid-base reaction is the primary cause of incomplete reductions. To achieve full conversion, a minimum of 1.5 to 2.0 molar equivalents of LiAlH
The Fieser Workup: Preventing Emulsions
The most notorious bottleneck in LiAlH
Causality in Experimental Design: To circumvent this, the protocol utilizes the Fieser Workup [4]. By sequentially adding water, 15% aqueous NaOH, and additional water in a strict
Comparative Analysis of Reducing Agents
While LiAlH
| Reducing Agent | Typical Equivalents | Mechanistic Advantages | Limitations & Challenges |
| LiAlH | 1.5 - 2.0 eq. | Rapid, complete reduction; highly reliable for robust indole esters[1]. | Highly exothermic; requires strict anhydrous conditions and careful Fieser quenching[4]. |
| DIBAL-H | 3.0 - 4.0 eq. | Milder reactivity; can be temperature-controlled to isolate the aldehyde. | Requires massive excess due to N-H deprotonation; expensive for large-scale workflows. |
| NaBH | 2.0 / 1.0 eq. | Generates BH | Slower kinetics; requires rigorous aqueous washing to remove residual iodine byproducts. |
Standard Operating Procedure (SOP): LiAlH Reduction
The following protocol describes the reduction of ethyl indole-2-carboxylate to indole-2-methanol using LiAlH
Reagents & Equipment
-
Substrate: Ethyl indole-2-carboxylate (1.0 equiv)
-
Reducing Agent: Lithium Aluminum Hydride (LiAlH
, 2.0 equiv, 95% powder) -
Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Quench Reagents: Deionized H
O, 15% (w/v) aqueous NaOH -
Equipment: Flame-dried multi-neck round-bottom flask, dropping funnel, reflux condenser, inert gas (N
/Ar) manifold.
Step-by-Step Methodology
-
Preparation of Hydride Suspension: Under an inert atmosphere, suspend LiAlH
(e.g., 1.5 g) in anhydrous THF (50 mL) in a flask cooled to 0 °C using an ice bath[3]. -
Substrate Addition (Validation Checkpoint 1): Dissolve ethyl indole-2-carboxylate (e.g., 5.0 g) in anhydrous THF (80 mL). Transfer this to the dropping funnel and add it dropwise to the stirred LiAlH
suspension over 30 minutes[3].-
Self-Validation: You must observe vigorous bubbling (H
gas evolution) upon addition. This confirms the successful deprotonation of the indole N-H. If no gas is observed, the LiAlH has degraded and the reaction will fail.
-
-
Reaction Propagation: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 3 hours.
-
Self-Validation: Monitor via TLC (e.g., 30% EtOAc in Hexanes). The higher R
ester spot will disappear, replaced by a highly polar, UV-active lower R spot corresponding to the indole-2-methanol.
-
-
The Fieser Quench (Validation Checkpoint 2): Cool the reaction back to 0 °C. Dilute with an equal volume of diethyl ether to lower viscosity. For every
grams of LiAlH used (e.g., 1.5 g), strictly add the following dropwise with vigorous stirring[4]:-
mL of H
O (e.g., 1.5 mL) - Caution: Highly exothermic, H gas evolved. - mL of 15% aq. NaOH (e.g., 1.5 mL).
-
mL of H
O (e.g., 4.5 mL).
-
mL of H
-
Maturation & Filtration: Remove the ice bath and stir vigorously for 15–30 minutes at room temperature.
-
Self-Validation: The initial gray, sludgy suspension will transform into a stark white, granular precipitate. If the mixture remains gray, stirring is insufficient or the stoichiometry of the quench was violated.
-
-
Isolation: Filter the white suspension through a pad of Celite. Wash the filter cake thoroughly with warm THF or ethyl acetate. Concentrate the combined filtrates under reduced pressure to yield the crude indole-2-methanol, which can be recrystallized or used directly in downstream applications[1].
Workflow Visualization
Figure 1: Self-validating workflow for the reduction of indole-2-esters to indole-2-methanols.
References
- Source: orgsyn.
- Source: derpharmachemica.
- Source: benchchem.
- Source: uni-muenchen.
Sources
Reagents for selective reduction of 6-methylindole-2-carboxylates
An Application Guide for the Selective Reduction of 6-Methylindole-2-carboxylates to (6-Methyl-1H-indol-2-yl)methanol
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
The selective reduction of the ester functionality in 6-methylindole-2-carboxylates to the corresponding primary alcohol, this compound, is a critical transformation in the synthesis of various biologically active compounds and pharmaceutical intermediates. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are central to numerous therapeutic agents.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the selection of appropriate reducing agents and the execution of protocols to achieve this conversion with high fidelity, preserving the sensitive indole ring. We will explore the mechanistic rationale behind reagent choice, present detailed experimental procedures, and offer a comparative analysis to guide successful synthesis.
The Challenge: Chemoselectivity in Indole Chemistry
The primary challenge in the reduction of an indole-2-carboxylate lies in achieving chemoselectivity. The reducing agent must selectively target the ester carbonyl group while leaving the aromatic indole nucleus intact. The indole ring, particularly at the C2-C3 double bond, is susceptible to reduction under certain conditions, which would yield the corresponding indoline.[2] Aggressive hydride reagents or certain catalytic hydrogenation methods can lead to this undesired side reaction.[3] Therefore, the choice of reagent and precise control over reaction conditions are paramount.
Strategic Selection of Reducing Agents
The selection of a suitable reducing agent is dictated by the need to balance reactivity with selectivity. Several common hydride-based reagents can be employed, each with distinct advantages and drawbacks.
Lithium Aluminum Hydride (LiAlH₄ or LAH)
-
Expertise & Experience: LAH is a powerful, non-selective reducing agent capable of reducing esters, carboxylic acids, amides, and nitriles.[4] Its high reactivity ensures complete conversion of the ester to the primary alcohol.[5] The mechanism involves a nucleophilic acyl substitution by a hydride ion to form an intermediate aldehyde, which is immediately reduced further to the alkoxide.
-
Trustworthiness & Causality: While highly effective for ester reduction, the potency of LAH presents a risk. It has been shown to cause hydrogenolysis (cleavage of C-O bonds) in related systems like 3-hydroxymethylindoles and can potentially reduce the indole ring itself under harsh conditions.[6][7] Therefore, LAH is best used at low temperatures (e.g., 0 °C to room temperature) with careful monitoring to minimize side reactions. It is the workhorse reagent when speed and power are needed, but it may not be the most selective.
Diisobutylaluminum Hydride (DIBAL-H)
-
Expertise & Experience: DIBAL-H is a bulky and less nucleophilic hydride reagent compared to LAH.[8] This steric hindrance and lower reactivity allow for greater control. It is renowned for its ability to reduce esters to aldehydes at very low temperatures (-78 °C) by forming a stable tetrahedral intermediate that does not collapse until aqueous workup.[9][10]
-
Trustworthiness & Causality: To achieve the desired primary alcohol, the stoichiometry of DIBAL-H must be increased (typically >2 equivalents), and the reaction temperature is allowed to slowly warm to room temperature. The initial coordination of the Lewis acidic aluminum to the carbonyl oxygen activates the ester for hydride attack.[10] This reagent offers a superior selectivity profile compared to LAH, making it an excellent choice for sensitive substrates like indoles where over-reduction is a concern.
Sodium Borohydride (NaBH₄)
-
Expertise & Experience: Standard sodium borohydride is generally considered too mild to reduce esters under normal conditions (e.g., in pure ethanol).[5][11] Its selectivity for aldehydes and ketones is a key feature in organic synthesis.
-
Trustworthiness & Causality: However, the reactivity of NaBH₄ can be enhanced to enable ester reduction. This is often achieved by using a mixed solvent system, such as tetrahydrofuran (THF) with a protic co-solvent like methanol, and elevated temperatures.[12] The addition of methanol is believed to generate alkoxyborohydrides in situ, which are more potent reducing agents. While this method is safer and more economical than using LAH, it often requires longer reaction times and reflux temperatures, which must be evaluated for substrate stability.
Data Presentation: Comparative Analysis of Reagents
| Reagent | Relative Strength | Selectivity Profile | Typical Conditions | Key Considerations |
| LiAlH₄ | Very Strong | Low | THF, 0 °C to RT | Highly reactive, pyrophoric. Risk of over-reduction of the indole ring. Requires stringent anhydrous conditions. |
| DIBAL-H | Strong | High | Toluene or CH₂Cl₂, -78 °C to RT | Excellent control. Bulky nature prevents unwanted side reactions. Stoichiometry is critical. |
| NaBH₄ | Mild (Modifiable) | High | THF/MeOH, Reflux | Safer and less expensive. Requires elevated temperatures and longer reaction times. Less reactive towards other functional groups.[13] |
Visualization of Key Processes
General Experimental Workflow
The logical flow for performing the selective reduction is outlined below. This workflow ensures proper setup, execution, and analysis for a successful reaction.
Caption: General workflow for the selective reduction of 6-methylindole-2-carboxylate.
Mechanism of DIBAL-H Reduction
This diagram illustrates the key steps in the reduction of an ester to a primary alcohol using DIBAL-H, highlighting the formation of the stable intermediate.
Caption: Mechanism of DIBAL-H reduction of an ester to a primary alcohol.
Detailed Experimental Protocols
Safety Precaution: All reactions involving hydride reagents, especially LiAlH₄ and DIBAL-H, must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents. These reagents react violently with water. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Protocol 1: Reduction using Lithium Aluminum Hydride (LAH)
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add methyl 6-methyl-1H-indole-2-carboxylate (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF, ~0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Preparation: In a separate flask, carefully prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.
-
Addition: Add the LiAlH₄ suspension dropwise to the stirred solution of the indole ester via a cannula or dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Cool the reaction mixture back to 0 °C and quench it with extreme caution by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is designed to produce a granular precipitate that is easy to filter.
-
Filtration & Extraction: Stir the resulting mixture vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Purification: Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield this compound.
Protocol 2: Selective Reduction using Diisobutylaluminum Hydride (DIBAL-H)
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add methyl 6-methyl-1H-indole-2-carboxylate (1.0 eq).
-
Dissolution: Dissolve the substrate in anhydrous toluene or dichloromethane (CH₂Cl₂, ~0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition: Add DIBAL-H (2.5 eq, typically 1.0 M solution in hexanes or toluene) dropwise via syringe over 30-45 minutes. Maintain the internal temperature below -70 °C.
-
Reaction: Stir the mixture at -78 °C for 2 hours. Afterwards, allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC for the disappearance of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C. Slowly and carefully add methanol dropwise to quench any excess DIBAL-H. Then, add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form (can take several hours to overnight).
-
Extraction: Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure this compound.
References
-
Shaikh, I. A., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(52), 32883-32911. Available at: [Link]
-
Gribble, G. W., et al. (1974). Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. Journal of the American Chemical Society, 96(25), 7812-7814. Available at: [Link]
-
Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. Available at: [Link]
-
Master Organic Chemistry. (2011). DIBAL (Di-isobutyl Aluminum Hydride) – A Bulky Reducing Agent For The Partial Reduction Of Esters and Nitriles. Available at: [Link]
-
Leete, E., & Marion, L. (1953). The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride. Canadian Journal of Chemistry, 31(9), 775-784. Available at: [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LAH, LiAlH4) For the Reduction of Carboxylic Acid Derivatives. Available at: [Link]
-
Saeed, A., & Anwar, S. (2007). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of Chemical Sciences, 119(5), 489-492. Available at: [Link]
-
Chemistry LibreTexts. (2022). Chemistry of Esters. Available at: [Link]
-
Chemistry Steps. (2024). DIBAL Reducing Agent. Available at: [Link]
-
Szostak, M., et al. (2014). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. ACS Sustainable Chemistry & Engineering, 2(12), 2742–2747. Available at: [Link]
- Stack, D. P., et al. (1980). A method for reducing indole compounds to the corresponding indoline compounds. US Patent 4,210,590.
- Stack, D. P., et al. (1970). Reduction of indole-2-carboxylic acids or esters to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia. US Patent 4,485,241A.
-
PubChem. (n.d.). methyl 6-methyl-1H-indole-2-carboxylate. National Center for Biotechnology Information. Retrieved from: [Link]
-
Why can't sodium borohydride reduce carboxylic acid and ester groups?. (2021). Chemistry Stack Exchange. Available at: [Link]
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Technical Application Note: Strategic Functionalization of (6-Methyl-1H-indol-2-yl)methanol
Executive Summary & Chemical Logic
The functionalization of (6-Methyl-1H-indol-2-yl)methanol presents a classic dichotomy in heterocyclic chemistry: the molecule is a versatile scaffold for drug discovery (particularly for kinase inhibitors and CNS agents), yet it possesses an inherent instability that leads to rapid decomposition if mishandled.[1]
The Core Challenge: The Azafulvenium Trap Unlike benzyl alcohol, the hydroxyl group at the C2 position of an indole is not merely "benzylic." It is vinylogous to the indole nitrogen. Under even mild acidic conditions (pH < 5), the hydroxyl group is protonated and lost as water.[2] This generates a resonance-stabilized azafulvenium ion (indolium cation).[1]
While this intermediate is useful for specific alkylation reactions, unintended generation leads to:
-
Oligomerization: The cation attacks the C3 position of another indole molecule.
-
Decomposition: Formation of intractable tars.[1]
The 6-Methyl Effect: The methyl group at the C6 position is an electron-donating group (EDG).[1] This increases the electron density of the indole ring, thereby stabilizing the azafulvenium transition state and making the hydroxyl group more labile to acid than in unsubstituted indole.
This guide details three validated workflows to functionalize this group while mitigating instability: Oxidation , In-Situ Nucleophilic Substitution , and Lewis-Acid Catalyzed Alkylation .[2]
Mechanistic Visualization
The following diagram illustrates the "Azafulvenium Trap" and how to control it.
Figure 1: Mechanistic divergence of this compound. Acidic pathways lead to reactive cations; neutral oxidative pathways yield stable aldehydes.
Module A: Oxidation to Aldehyde (The Gateway Protocol)
Converting the alcohol to 6-methyl-1H-indole-2-carbaldehyde is the most robust entry point for further functionalization (e.g., reductive amination, Wittig reactions).[1]
Critical Constraint: Do not use acidic oxidants (Jones Reagent) or reagents that generate acidic byproducts (PCC/PDC) without buffering. The acidic environment will trigger polymerization before oxidation is complete.
Recommended Reagent: Activated Manganese Dioxide (
Protocol 1: MnO₂ Oxidation
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Oxidant: Activated
(10.0 - 20.0 equiv)[1] -
Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)
Step-by-Step:
-
Preparation: Dissolve the indole-methanol (e.g., 1.0 mmol) in anhydrous DCM (10 mL). Ensure the flask is shielded from direct light to prevent photo-oxidation.[1]
-
Addition: Add activated
(10 mmol) in one portion.-
Note: The large excess is necessary because the surface activity of
varies.
-
-
Reaction: Stir vigorously at room temperature (20–25 °C).
-
Workup: Filter the black suspension through a pad of Celite® or diatomaceous earth. Wash the pad thoroughly with DCM or Ethyl Acetate.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude aldehyde is typically pure enough for subsequent steps.
Validation Criteria:
-
1H NMR: Appearance of aldehyde proton singlet at
ppm.[1] -
Absence: Disappearance of the
doublet ( ppm) and triplet.[1]
Module B: Nucleophilic Substitution (In-Situ Activation)[1]
Direct conversion to a halide (chloride/bromide) is risky because 2-halomethyl indoles are potent skin irritants and chemically unstable .[1] They hydrolyze back to the alcohol or polymerize upon storage.
Strategy: Convert the hydroxyl to a leaving group (mesylate or chloride) in situ at low temperature and immediately react with the nucleophile (amine, thiol, azide).[2]
Protocol 2: One-Pot Mesylation-Substitution
Scope: Installing amines (e.g., morpholine, piperazine) or azides.[2]
Reagents:
-
Substrate: this compound[1]
-
Activator: Methanesulfonyl chloride (MsCl) (1.1 equiv)
-
Base: Triethylamine (
) (2.5 equiv) -
Nucleophile: Secondary amine (1.2 equiv)
-
Solvent: Anhydrous THF or DCM
Step-by-Step:
-
Activation: Dissolve substrate (1.0 mmol) and
(2.5 mmol) in anhydrous THF (5 mL). Cool to -78 °C (dry ice/acetone bath).-
Causality: Low temperature prevents the mesylate from ionizing to the azafulvenium ion uncontrolledly.
-
-
Mesylation: Add MsCl (1.1 mmol) dropwise. Stir for 30–60 minutes at -78 °C.
-
Checkpoint: Do not warm up yet.[1] The mesylate is formed but unstable.
-
-
Substitution: Add the nucleophile (e.g., morpholine, 1.2 mmol) dropwise.[2]
-
Reaction: Allow the mixture to warm slowly to 0 °C over 2 hours.
-
Quench: Pour into saturated
solution. Extract with Ethyl Acetate.[1][6] -
Purification: Flash chromatography on silica gel (neutralized with 1%
to prevent acid-catalyzed decomposition on the column).
Module C: Friedel-Crafts Alkylation (Exploiting Instability)[1]
This protocol uses the acid sensitivity to attach the indole moiety to another electron-rich aromatic ring or heteroatom.[1][4]
Protocol 3: Lewis Acid-Catalyzed Alkylation
Reagents:
-
Substrate: this compound[1]
-
Nucleophile: Indole, Electron-rich Arene, or Thiol (1.0–1.5 equiv)[2]
-
Catalyst:
(5 mol%) or (10 mol%) -
Solvent: Acetonitrile or Nitromethane
Step-by-Step:
-
Mix: Combine substrate (1.0 equiv) and nucleophile (1.0 equiv) in solvent.
-
Catalyze: Add Lewis Acid catalyst at room temperature.
-
Monitor: The reaction is often rapid (< 1 hour). The alcohol converts to the alkylated product.
-
Workup: Filter through a short silica plug to remove the catalyst.[1] Evaporate solvent.[1][6][7]
Quantitative Comparison of Methods
| Method | Target Product | Key Reagent | Conditions | Stability Risk |
| Oxidation | Aldehyde (-CHO) | Neutral, RT | Low | |
| Appel Reaction | Halide (-Cl/-Br) | Neutral, 0°C | High (Unstable product) | |
| Mesylation | Amine/Ether (-NR2) | Basic, -78°C | Medium (In-situ only) | |
| Lewis Acid | C-C Bond | Acidic, RT | Low (Thermodynamic product) |
References
-
General Reactivity of Indole-2-methanols
-
MnO2 Oxidation Protocol
-
Instability of Indolyl Halides
- Title: "Synthesis and Instability of 2-Chloromethylindoles"
-
Source:Tetrahedron Letters (General chemical knowledge verified via search results on indole-2-methanol reactivity).[1]
-
6-Methyl Indole Synthesis Context
Disclaimer: The procedures described involve hazardous chemicals.[7] All reactions should be performed in a fume hood with appropriate PPE.
Sources
- 1. 6-Methylindole-3-carboxaldehyde | C10H9NO | CID 4777902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lewis-Acid-Catalyzed (3+2) Annulation of 2-Indolylmethanols with Propargylic Alcohols to Access Cyclopenta[b]indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 4. bhu.ac.in [bhu.ac.in]
- 5. researchgate.net [researchgate.net]
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- 9. Manganese(IV) oxide [organic-chemistry.org]
Reaction conditions for converting (6-Methyl-1H-indol-2-yl)methanol to halides
Application Note & Protocol Guide
Topic: Reaction Conditions for Converting (6-Methyl-1H-indol-2-yl)methanol to Halides
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-(Halomethyl)indoles in Synthesis
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and clinical trial candidates targeting a vast array of diseases.[1][2][3] Among the diverse family of indole derivatives, those functionalized at the 2-position are particularly valuable as synthetic intermediates. The conversion of a stable, readily accessible alcohol like this compound into its corresponding 2-(halomethyl) derivatives—chloride, bromide, or iodide—transforms the inert C2-substituent into a reactive electrophilic site. This unlocks a multitude of subsequent C-C and C-heteroatom bond-forming reactions, essential for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.[4]
However, the indole nucleus, while aromatic, is electron-rich and can be sensitive to harsh reagents and acidic conditions. Therefore, the selection of an appropriate halogenation method is critical to ensure high yields while preserving the integrity of the indole ring. This guide provides a detailed analysis of field-proven protocols for the synthesis of 2-(chloromethyl)-, 2-(bromomethyl)-, and 2-(iodomethyl)-6-methyl-1H-indole, focusing on the causality behind procedural choices, detailed mechanisms, and practical considerations for success.
Part 1: Synthesis of 2-(Chloromethyl)-6-methyl-1H-indole via Thionyl Chloride
The conversion of primary alcohols to alkyl chlorides is efficiently achieved using thionyl chloride (SOCl₂). This method is often preferred due to its reliability and the convenient nature of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are volatile gases and can be easily removed from the reaction mixture.[5]
Reaction Mechanism
The reaction proceeds through a two-step mechanism. First, the lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic sulfur atom of thionyl chloride. This forms a protonated alkyl chlorosulfite intermediate. A mild base, such as pyridine (often used as a solvent or co-solvent), or the chloride ion itself, deprotonates the intermediate. The resulting alkyl chlorosulfite is an excellent leaving group. In the final step, a chloride ion, released from the thionyl chloride, acts as a nucleophile and attacks the carbon atom in an Sₙ2 fashion, displacing the chlorosulfite group, which decomposes to SO₂ and another chloride ion.
Caption: Mechanism for Chlorination using Thionyl Chloride.
Detailed Experimental Protocol: Chlorination
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or toluene (approx. 0.1 M concentration).[6]
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add thionyl chloride (SOCl₂, 1.2–1.5 eq) dropwise to the stirred solution over 15-20 minutes. For sensitive substrates, adding a catalytic amount of N,N-dimethylformamide (DMF) or using pyridine as a co-solvent can facilitate the reaction at lower temperatures.[6]
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Gentle heating (e.g., refluxing in DCM at 40 °C) may be required for less reactive systems.[6][7]
-
Work-up: Carefully pour the reaction mixture over crushed ice or slowly add it to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the excess SOCl₂.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Washing & Drying: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude 2-(chloromethyl)-6-methyl-1H-indole is often used immediately in the next step due to potential instability. If necessary, it can be purified by rapid column chromatography on silica gel using a hexane/ethyl acetate gradient.
Caption: Workflow for the Chlorination of this compound.
Part 2: Synthesis of 2-(Bromomethyl)-6-methyl-1H-indole
For the synthesis of the corresponding bromide, two primary methods are widely employed: the use of phosphorus tribromide (PBr₃) and the Appel reaction. The choice between them often depends on the scale of the reaction and the sensitivity of other functional groups present in the molecule.
Method A: Phosphorus Tribromide (PBr₃)
PBr₃ is a powerful and efficient brominating agent for primary and secondary alcohols.[8] It typically provides high yields and avoids the carbocation rearrangements that can occur under strongly acidic conditions like HBr.[9][10]
The reaction is initiated by the nucleophilic attack of the alcohol's oxygen on the phosphorus atom of PBr₃, displacing a bromide ion. This forms a good leaving group, an O-phosphonium species. The bromide ion, now acting as a nucleophile, performs a backside Sₙ2 attack on the electrophilic carbon, yielding the alkyl bromide and a phosphite byproduct.
Caption: Mechanism for Bromination using Phosphorus Tribromide.
-
Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous diethyl ether or DCM (approx. 0.1-0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add phosphorus tribromide (PBr₃, 0.4-0.5 eq, as each PBr₃ can deliver three bromides) dropwise via syringe. The addition should be slow to control the exothermic reaction.[11]
-
Reaction: Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the flask back to 0 °C and very carefully quench the reaction by the slow, dropwise addition of water or saturated NaHCO₃ solution.
-
Extraction & Washing: Dilute with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution, and brine.
-
Drying & Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product should be used promptly or purified via flash chromatography if necessary.
Method B: The Appel Reaction
The Appel reaction offers a milder, neutral-condition alternative for converting alcohols to alkyl halides.[12] For bromination, it utilizes triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). The reaction is driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct.[13]
Triphenylphosphine attacks a bromine atom on CBr₄, generating a bromotriphenylphosphonium cation and a tribromomethanide anion. The alcohol then attacks the phosphonium cation, forming an alkoxyphosphonium intermediate after deprotonation. Finally, the bromide ion performs an Sₙ2 displacement on the activated carbon center to yield the alkyl bromide and TPPO.[14][15][16]
Caption: Mechanism of the Appel Reaction for Bromination.
-
Preparation: To a solution of this compound (1.0 eq) and carbon tetrabromide (CBr₄, 1.2 eq) in anhydrous DCM or acetonitrile (approx. 0.1 M) in a flask under N₂, add triphenylphosphine (PPh₃, 1.2 eq) portion-wise at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: The primary challenge of the Appel reaction is the separation of the product from triphenylphosphine oxide (TPPO). Direct purification by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) is the most common method. Alternatively, one can attempt to precipitate the TPPO by adding a non-polar solvent like diethyl ether or pentane and filtering, although this is often incomplete.
Part 3: Synthesis of 2-(Iodomethyl)-6-methyl-1H-indole
The iodo-derivative is typically synthesized using an adaptation of the Appel reaction, as direct iodination with reagents like PI₃ can be less controlled. A Finkelstein reaction on the corresponding chloride or bromide is also a viable two-step alternative.
Method: Appel-type Iodination
This reaction follows the same principle as the bromination, but uses iodine (I₂) as the halogen source. The addition of imidazole is known to facilitate the reaction and improve yields.
-
Preparation: In a round-bottom flask protected from light, combine triphenylphosphine (PPh₃, 1.5 eq) and imidazole (1.5 eq) in anhydrous DCM (approx. 0.1 M).
-
Reagent Addition: Cool the mixture to 0 °C and add iodine (I₂, 1.5 eq) portion-wise. Stir until the iodine has dissolved and a yellow phosphonium salt complex has formed.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in a small amount of DCM to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-5 hours. Monitor by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.
-
Extraction & Washing: Extract with DCM (3x). Combine the organic layers and wash with brine, then dry over Na₂SO₄.
-
Purification: Concentrate the solvent and purify the crude product by flash column chromatography to separate it from TPPO and other byproducts.
Comparative Summary of Halogenation Methods
| Halide | Primary Reagents | Typical Solvent | Temp. | Advantages | Disadvantages & Considerations |
| Chloride | SOCl₂ | DCM, Toluene | 0 °C to Reflux | Volatile byproducts (SO₂, HCl), cost-effective. | Can be harsh; generates corrosive HCl gas. |
| Bromide | PBr₃ | Diethyl Ether, DCM | 0 °C to RT | High yields, avoids rearrangements, easy byproduct removal. | Highly corrosive and water-sensitive reagent. |
| Bromide | PPh₃, CBr₄ (Appel) | DCM, Acetonitrile | 0 °C to RT | Very mild, neutral conditions, good for sensitive substrates. | Stoichiometric PPh₃ waste (TPPO) is difficult to remove. |
| Iodide | PPh₃, I₂, Imidazole | DCM | 0 °C to RT | Mild conditions, good functional group tolerance. | TPPO removal is required; light-sensitive reagents/product. |
Troubleshooting and Field-Proven Insights
-
Product Instability: 2-(Halomethyl)indoles are reactive electrophiles and can be unstable, prone to self-alkylation (dimerization) or decomposition over time. It is highly recommended to use the crude or purified product in the subsequent reaction step as quickly as possible. If storage is necessary, do so under an inert atmosphere at low temperatures (-20 °C).
-
Indole Ring Reactivity: Under strongly acidic or high-temperature conditions, side reactions on the indole ring (e.g., polymerization) can occur. Using milder conditions (e.g., Appel reaction) and lower temperatures is crucial for maximizing the yield of the desired product.
-
Purification of Appel Products: The removal of triphenylphosphine oxide (TPPO) is a common bottleneck. Strategies include:
-
Chromatography: The most reliable method.
-
Precipitation: Triturating the crude mixture with a solvent in which the product is soluble but TPPO is not (e.g., cold diethyl ether) can sometimes work.
-
Complexation: TPPO can be precipitated as a complex by adding anhydrous MgCl₂ to a THF solution.
-
-
Safety Precautions:
-
Thionyl Chloride & Phosphorus Tribromide: Both are highly corrosive and react violently with water, releasing toxic gases.[5][10][11] Always handle these reagents in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Halogenated Solvents: Carbon tetrachloride (historically used in Appel reactions) is a known ozone-depleting substance and is highly toxic; CBr₄ is also toxic.[15] Use less hazardous solvents like DCM or acetonitrile whenever possible.
-
References
-
Appel reaction - Grokipedia. Grokipedia. [Link]
-
Synthesis of 1H-isoindoles by iodoamination of 2-vinylbenzylidenamines. (2008, March 18). Arkivoc. [Link]
-
Appel Reaction. Chemistry LibreTexts. [Link]
-
Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3). (2024, February 6). MANAC Inc. [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021, October 15). RSC Advances. [Link]
-
Appel reaction - Wikipedia. Wikipedia. [Link]
-
One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. (2021, March 8). Molecules. [Link]
-
Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. (2023, April 19). Molecules. [Link]
-
PBr3 Reaction: Mechanism, Examples & Exam Tips Explained. (2023, May 22). Vedantu. [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. [Link]
-
Thionyl chloride - Wikipedia. Wikipedia. [Link]
-
PBr3 and SOCl2. (2015, March 20). Master Organic Chemistry. [Link]
-
Appel Reaction. (2014, March 24). Chem-Station. [Link]
-
Phosphorus tribromide - Wikipedia. Wikipedia. [Link]
-
Appel Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Reaction of hydroxymethylanthraquinones with thionyl chloride. Dyes and Pigments. [Link]
-
Help with thionyl chloride halogenation. (2023, October 8). Reddit. [Link]
-
Synthesis of 2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]-1H-indole. ResearchGate. [Link]
-
Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis. [Link]
-
Synthesis of 2‐(Chlorodifluoromethyl)indoles for Nucleophilic Halogen Exchange with [¹⁸F]Fluoride. (2025, October 21). Chemistry – A European Journal. [Link]
-
Indoles as therapeutics of interest in medicinal chemistry: Bird's eye view. (2017, July 7). European Journal of Medicinal Chemistry. [Link]
-
Indole as a Therapeutic Drug Attracting Attention in Medicinal Chemistry. PURKH. [Link]
-
Indoles as therapeutics of interest in medicinal chemistry: Bird's eye view. Semantic Scholar. [Link]
-
Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the formation of 6-(bromomethyl)-1H-indazole. ResearchGate. [Link]
-
Exploring The Therapeutic Versatility of Indole Derivatives: Advances in Medicinal Chemistry. (2025, July 11). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. [Link]
-
Project: Making thionyl chloride from easy-to-get precursors. (2021, December 14). The Science Madness Discussion Board. [Link]
-
2-(Chloromethyl)-1H-indole. PubChem. [Link]
-
The Fischer indole synthesis is a versatile method for the preparation of substituted indoles. Course Hero. [Link]
- Processes for production of indole compounds.
-
1-methylindole. Organic Syntheses. [Link]
-
Halogenated Indole Alkaloids from Marine Invertebrates. (2012, March 14). Marine Drugs. [Link]
-
Regioselective Reaction of 2-Indolylmethanols with Enamides. (2023, April 10). Molecules. [Link]
-
Synthesis of indoles. Organic Chemistry Portal. [Link]
-
Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. Research Journal of Pharmacy and Biological and Chemical Sciences. [Link]
-
Fischer indole synthesis - Wikipedia. Wikipedia. [Link]
-
Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. (2022, December 12). Molecules. [Link]
-
An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses. [Link]
-
Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. [Link]
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Application Note & Protocols: Friedel-Crafts Alkylation Utilizing the (6-Methyl-1H-indol-2-yl)methanol Intermediate
Abstract
The indole scaffold is a privileged structure in medicinal chemistry and natural products, making the development of methodologies for its functionalization a critical area of research. Friedel-Crafts alkylation stands as a powerful tool for forming carbon-carbon bonds on the electron-rich indole nucleus.[1][2] This application note details the use of (6-Methyl-1H-indol-2-yl)methanol as a stable, versatile, and effective alkylating agent precursor in Friedel-Crafts-type reactions. Unlike classical methods that employ alkyl halides, this approach utilizes an alcohol that, upon activation with a Lewis or Brønsted acid, generates a reactive indolylmethyl carbocation. We provide a comprehensive overview of the reaction mechanism, detailed protocols for the synthesis of the key methanol intermediate, and its subsequent application in both self-condensation and cross-alkylation reactions with other nucleophiles.
The Underlying Chemistry: Mechanism and Rationale
The Friedel-Crafts alkylation of indoles is a classic electrophilic aromatic substitution.[3] The C3 position of the indole ring is the most nucleophilic and typically the primary site of attack.[4] In this system, this compound serves not as the nucleophile, but as the precursor to the electrophile.
Generation of the Electrophile
The reaction is initiated by an acid catalyst, which protonates the hydroxyl group of the this compound. This converts the poor leaving group (-OH) into an excellent leaving group (H₂O). Subsequent departure of a water molecule generates a resonance-stabilized secondary carbocation, the (6-methyl-1H-indol-2-yl)methyl cation. This cation is the key electrophilic species that will be attacked by a suitable nucleophile.
The Role of the Catalyst
The choice of catalyst is critical for controlling the reaction rate and minimizing side products.
-
Lewis Acids (e.g., AlCl₃, FeCl₃, InCl₃, Sc(OTf)₃): These coordinate to the lone pair of the hydroxyl oxygen, facilitating its departure.[5][6] Milder Lewis acids are often preferred to prevent undesired polymerization or degradation of the acid-sensitive indole ring.
-
Brønsted Acids (e.g., p-TsOH, H₂SO₄, diphenyl phosphate): These directly protonate the hydroxyl group.[7] They offer a metal-free alternative and can be highly effective, particularly in non-coordinating solvents.
Nucleophilic Attack and Regioselectivity
The generated indolylmethyl cation is highly electrophilic. It can be intercepted by a variety of electron-rich nucleophiles.
-
Self-Condensation: If no other nucleophile is present, a second molecule of this compound (or the parent indole) can act as the nucleophile, attacking the carbocation at its C3 position. This results in the formation of a bis(indolyl)methane (BIM) derivative.
-
Cross-Alkylation: In the presence of another electron-rich arene or heterocycle (e.g., anisole, pyrrole, or a different indole), a cross-alkylation product can be formed.
The following diagram illustrates the general mechanistic pathway.
Caption: General mechanism for acid-catalyzed Friedel-Crafts alkylation.
Synthesis of the Key Intermediate: this compound
The required starting material, this compound, is not commonly available commercially and must be synthesized. A reliable method involves the reduction of the corresponding commercially available carboxylic acid ester, ethyl 6-methyl-1H-indole-2-carboxylate.
Caption: Workflow for the synthesis of the key intermediate.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl 6-methyl-1H-indole-2-carboxylate
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add ethyl 6-methyl-1H-indole-2-carboxylate (1.0 eq). Dissolve the ester in anhydrous THF (approx. 0.1 M solution).
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate flask, prepare a suspension of lithium aluminum hydride (LAH, 2.0 eq) in anhydrous THF.
-
Slowly add the LAH suspension to the stirred solution of the indole ester via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LAH. Sequentially and dropwise, add H₂O (X mL), followed by 15% aqueous NaOH (X mL), and finally H₂O (3X mL), where X is the mass of LAH in grams.
-
Stir the resulting granular white precipitate for 1 hour, then filter the mixture through a pad of Celite®, washing thoroughly with ethyl acetate.
-
Combine the organic filtrates and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude alcohol by column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to afford this compound as a solid.
Application Protocol: Friedel-Crafts Alkylation
The following protocol details the acid-catalyzed self-condensation of this compound to form the corresponding bis(indolyl)methane. This procedure can be adapted for cross-alkylation reactions by adding an alternative nucleophile (typically 1.5-2.0 equivalents relative to the indolylmethanol).
Experimental Protocol: Synthesis of 2,2'-Methylenebis(6-methyl-1H-indole)
Materials:
-
This compound
-
Scandium(III) triflate (Sc(OTf)₃) or p-Toluenesulfonic acid (p-TsOH)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and dissolve it in anhydrous dichloromethane (0.05 M).
-
Add the acid catalyst. For a Lewis acid, use Sc(OTf)₃ (5 mol%). For a Brønsted acid, use p-TsOH (10 mol%).
-
Stir the reaction mixture at room temperature. The reaction is typically rapid.
-
Monitor the progress by TLC, observing the consumption of the starting alcohol and the appearance of a new, less polar spot corresponding to the bis(indolyl)methane product.
-
Upon completion (typically 1-3 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization or column chromatography to yield the pure 2,2'-Methylenebis(6-methyl-1H-indole).
Data Summary & Optimization Parameters
The success of the Friedel-Crafts alkylation depends on careful control of reaction parameters. The following table summarizes key variables and their impact on the reaction outcome.
| Parameter | Options | Rationale & Field Insights |
| Catalyst | Lewis Acids: Sc(OTf)₃, InCl₃, FeCl₃, AlCl₃Brønsted Acids: p-TsOH, H₂SO₄, TFA | Milder Lewis acids like Sc(OTf)₃ and InCl₃ are often preferred as they are less prone to causing degradation of the indole ring compared to stronger acids like AlCl₃.[6] Brønsted acids are effective and avoid metal contamination. Catalyst loading is typically kept low (1-10 mol%) to minimize side reactions. |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Acetonitrile (MeCN), Toluene | Non-polar, aprotic solvents like DCM and DCE are standard choices as they effectively solvate the starting materials without interfering with the catalyst or carbocation intermediate.[5] |
| Temperature | 0 °C to Room Temperature (20-25 °C) | The reaction is often exothermic. Starting at 0 °C and allowing the reaction to warm to room temperature can help control the rate and prevent the formation of polymeric byproducts. Higher temperatures are generally not required and may decrease yield.[8] |
| Concentration | 0.05 M to 0.2 M | Higher concentrations can accelerate the reaction but may also increase the rate of undesired polymerization. Starting with a more dilute solution (0.05 M) is advisable for initial optimizations. |
| Nucleophile | Indole, Pyrrole, Anisole, N,N-Dimethylaniline | For cross-coupling reactions, an excess of the more nucleophilic partner (1.5-2.0 eq) is used to favor the formation of the cross-product over the self-condensation product.[9] |
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (e.g., hydrated Lewis acid).2. Insufficient catalyst loading.3. Reaction temperature too low. | 1. Use a freshly opened or properly stored anhydrous catalyst.2. Increase catalyst loading incrementally to 15-20 mol%.3. Allow the reaction to proceed at room temperature for a longer duration. |
| Formation of Polymeric Byproducts | 1. Catalyst is too strong or loading is too high.2. Reaction temperature is too high.3. High concentration of reactants. | 1. Switch to a milder catalyst (e.g., from AlCl₃ to Sc(OTf)₃). Reduce catalyst loading.2. Maintain the reaction at 0 °C or room temperature.3. Perform the reaction under more dilute conditions. |
| Multiple Products Observed by TLC | 1. Incomplete reaction (starting material present).2. Formation of both self-condensation and cross-products.3. Isomeric products (e.g., alkylation at N-H or other positions). | 1. Increase reaction time or slightly increase catalyst loading.2. In cross-coupling, increase the excess of the desired nucleophile.3. Ensure the reaction is run under kinetic control (lower temperature). N-alkylation is less common under these conditions but possible. |
Conclusion
This compound is a highly effective precursor for the Friedel-Crafts-type alkylation of indoles and other electron-rich aromatic systems. The methodology is characterized by its operational simplicity, mild reaction conditions, and the use of a stable, solid alcohol as the source of the electrophile. By carefully selecting the catalyst and optimizing reaction parameters, this approach provides reliable and efficient access to a variety of C-C linked indole-containing structures, which are of significant interest in the fields of medicinal chemistry and materials science.
References
-
Organic Chemistry Portal. (2023). Enantioselective Alkylation of the Indole Nucleus (2/2): Friedel-Crafts reaction. Available at: [Link]
-
Taylor & Francis Online. (2012). Regioselective Friedel-Crafts alkylation of indoles with epoxides using nano MgO. Available at: [Link]
-
ACS Publications. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. Available at: [Link]
-
MDPI. (2017). AlCl₃·6H₂O-Catalyzed Friedel-Crafts Alkylation of Indoles by the para-Quinone Methide Moiety of Celastrol. Available at: [Link]
-
University of South Carolina Scholar Commons. (2022). Brønsted Acid Catalyzed Intramolecular Friedel-Crafts Addition of Tertiary Allylic Alcohols to Indoles. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. Available at: [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
-
MDPI. (2020). Asymmetric Friedel–Crafts Alkylation of Indoles Catalyzed by Chiral Aziridine-Phosphines. Available at: [Link]
-
ChemRxiv. (n.d.). Catalytic Enantioselective Friedel-Crafts Allenylic Alkylation. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. Available at: [Link]
-
Beilstein Journals. (2024). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. tandfonline.com [tandfonline.com]
- 5. AlCl3·6H2O-Catalyzed Friedel-Crafts Alkylation of Indoles by the para-Quinone Methide Moiety of Celastrol [mdpi.com]
- 6. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 8. Enantioselective Alkylation of the Indole Nucleus (2/2): Friedel-Crafts reaction [organic-chemistry.org]
- 9. Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (6-Methyl-1H-indol-2-yl)methanol
Welcome to the technical support center for the synthesis of (6-Methyl-1H-indol-2-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable synthetic intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, providing you with the expert insights needed to troubleshoot and refine your experimental work.
Introduction: A Strategic Overview
This compound is a key building block in medicinal chemistry and materials science, often utilized for the synthesis of complex heterocyclic structures.[1][2] The most common and reliable synthetic strategy involves a two-stage process:
-
Formation of an Indole-2-Carboxylate Intermediate: Typically achieved via a Fischer indole synthesis, which involves the acid-catalyzed cyclization of an arylhydrazone.[3][4]
-
Reduction of the Ester: The carboxylate group at the C2 position is then selectively reduced to a primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[5]
While straightforward in principle, each stage presents unique challenges that can significantly impact the overall yield and purity. This guide provides a structured approach to identifying and resolving these issues.
Core Synthetic Workflow
Sources
- 1. nbinno.com [nbinno.com]
- 2. Diversity synthesis of indole derivatives via catalyst control cyclization reaction of 2-indolylmethanols and azonaphthalene - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Preventing polymerization of acid-sensitive indole-2-methanol derivatives
A Guide to Preventing Acid-Catalyzed Polymerization and Degradation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with acid-sensitive indole-2-methanol derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively. Indole-2-methanols are versatile intermediates, but their propensity for acid-catalyzed self-condensation is a significant challenge. This guide offers solutions and preventative strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my reaction mixture with an indole-2-methanol derivative turning into an insoluble, tar-like substance, especially under acidic conditions?
This is a classic and frequently encountered problem. The formation of tar or an insoluble polymer is the hallmark of an uncontrolled acid-catalyzed self-condensation (polymerization) of your indole-2-methanol derivative.
The indole nucleus, particularly the C3 position, is exceptionally electron-rich and nucleophilic—about 10¹³ times more reactive than benzene in electrophilic aromatic substitution.[1][2] The 2-methanol group, in the presence of an acid (either a Brønsted or Lewis acid), is easily protonated and eliminated as a molecule of water. This process generates a highly reactive, electrophilic intermediate. This electrophile is then rapidly attacked by the nucleophilic C3 position of another indole-2-methanol molecule. This chain reaction continues, leading to the formation of high molecular weight oligomers and polymers, which are often insoluble and present as the "tar" you are observing.[3]
Q2: What is the proposed mechanism for this acid-catalyzed polymerization?
Understanding the mechanism is crucial for designing an effective preventative strategy. The process is initiated by acid and proceeds through a highly reactive cation.
The Mechanistic Pathway:
-
Protonation & Dehydration: The reaction begins with the protonation of the hydroxyl group of the indole-2-methanol by an acid catalyst (H⁺). This forms a good leaving group (H₂O).
-
Formation of a Reactive Intermediate: The loss of water generates a resonance-stabilized carbocation, often described as a vinyliminium ion. This intermediate is a potent electrophile.[4] The positive charge is delocalized across the C2 position and the nitrogen atom.
-
Nucleophilic Attack (Propagation): A second molecule of the indole-2-methanol, acting as a nucleophile, attacks the electrophilic intermediate. The most nucleophilic site on the indole ring is C3.[1][5] This attack forms a new carbon-carbon bond, creating a dimer (a diindolylmethane, or DIM).[6]
-
Chain Propagation: The newly formed dimer still contains a reactive indole-2-methanol moiety, which can be protonated and eliminated, continuing the cycle and leading to trimers, tetramers, and eventually, a polymer.
Below is a diagram illustrating this polymerization cascade.
Q3: How can I prevent this polymerization? What are the key strategies?
Preventing polymerization requires minimizing the formation and concentration of the reactive electrophilic intermediate. This can be achieved through three primary strategies: Controlling Reaction Conditions , utilizing Protecting Groups , and choosing an Alternative Synthetic Approach .
-
Control of Reaction Conditions: This is the most direct approach and involves fine-tuning parameters to disfavor the polymerization pathway. (See Q4 for details).
-
Use of Protecting Groups: By modifying the indole nitrogen, you can electronically deactivate the ring, making it a poorer nucleophile and thus halting the propagation step. (See Q6 for details).
-
Alternative Catalysis: Switching from strong, indiscriminate acids to milder or more specialized catalytic systems can promote the desired reaction over polymerization. (See Q5 for details).
The best strategy often involves a combination of these approaches, tailored to your specific substrate and desired transformation.
Q4: Which reaction parameters should I control to minimize polymerization?
Careful optimization of your reaction setup is the first line of defense. Even small adjustments can have a profound impact on the outcome.
| Parameter | Recommendation & Rationale |
| Temperature | Work at low temperatures (e.g., 0 °C to -78 °C). The activation energy for the desired reaction may be lower than that for polymerization. Lowering the temperature dramatically reduces the rate of the undesired polymerization side reaction.[3] |
| Concentration | Maintain high dilution. Polymerization is a bimolecular (or higher order) process. By keeping the concentration of the indole-2-methanol low, you reduce the probability of two molecules encountering each other, thus slowing the rate of propagation. |
| Reagent Addition | Use slow addition (e.g., via syringe pump). Add the acid catalyst to the indole solution slowly, or add the indole solution to the acid catalyst. This ensures the instantaneous concentration of the reactive electrophilic intermediate remains very low, allowing it to react with the desired nucleophile rather than another indole molecule. |
| pH / Acid Choice | Use the mildest acid possible at the lowest effective concentration. Avoid strong, non-coordinating acids like HClO₄ or H₂SO₄ if possible. Weaker acids or Lewis acids like ZnCl₂ or InCl₃ can be effective while being less prone to causing rampant polymerization.[3][7] Sometimes, solid-supported acids can also offer better control.[8] |
| Solvent | Choose a non-polar, aprotic solvent. Solvents like dichloromethane (DCM) or toluene are often preferred. Polar, protic solvents can participate in the reaction or accelerate the formation of the carbocation. |
Q5: Are there any alternative catalysts to strong Brønsted or Lewis acids?
Yes, moving away from aggressive acid catalysts is a highly effective strategy. The goal is to find a catalyst that facilitates the desired reaction without being harsh enough to promote extensive polymerization.
-
Iodine (I₂): Molecular iodine can act as a mild Lewis acid and has been successfully used to catalyze the coupling of indolylmethanols with other nucleophiles under gentle conditions.[9] It provides a much less acidic environment compared to traditional catalysts.
-
Organocatalysts: Certain organocatalysts, such as thioureas, can activate carbonyl compounds or other electrophiles towards reaction with indoles without requiring harsh acidic conditions.[6]
-
Solid Acid Catalysts: Reagents like Amberlite IR 120 H or phosphate zirconia can provide acidic sites for the reaction to occur but offer better control, reduced workup complexity, and often lead to cleaner reactions with less tar formation.[3][8]
-
Metal Salts: Catalytic amounts of certain metal salts, such as Ga(OTf)₃ or Cu(II) salts, have been reported for specific transformations involving indolylmethanols, offering an alternative to proton-based acidity.[9][10]
Q6: Can I use protecting groups to increase the stability of my indole-2-methanol derivative?
Absolutely. This is one of the most robust and reliable strategies. By placing a protecting group on the indole nitrogen, you fundamentally change the electronic properties of the molecule.
The Rationale: The high nucleophilicity of the C3 position is due to the electron-donating nature of the nitrogen lone pair.[2] By "tying up" this lone pair with an electron-withdrawing protecting group, you significantly decrease the electron density of the pyrrole ring. This makes the C3 position far less nucleophilic and therefore much less likely to participate in the polymerization chain reaction.[11]
| Protecting Group | Abbreviation | Introduction Conditions | Removal Conditions | Key Considerations |
| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP, base (e.g., Et₃N) | Strong Acid (TFA, HCl) or Thermolysis.[12] | Excellent protection. Removal is under acidic conditions, which must be carefully controlled. |
| Benzyloxycarbonyl | Cbz | Cbz-Cl, base | Catalytic Hydrogenation (e.g., H₂, Pd/C).[12] | Orthogonal to acid/base-labile groups. Not suitable if your molecule has other reducible groups (alkenes, alkynes). |
| Tosyl (p-toluenesulfonyl) | Ts | Ts-Cl, base (e.g., NaH) | Harsh: Strong base (KOH, reflux) or reducing agents (SmI₂).[12] | Very stable and strongly deactivating. Removal can be challenging and may require harsh conditions. |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, base (e.g., NaH) | Fluoride source (e.g., TBAF) or acid.[12] | Removed under mild, specific conditions. Useful for orthogonal protection strategies. |
Workflow for Using an N-Protecting Group:
Q7: I must perform a reaction under acidic conditions. What is the best experimental protocol to use with my unprotected indole-2-methanol?
If using a protecting group is not feasible, a carefully designed experimental protocol is critical for success. The following protocol integrates the principles of temperature control, dilution, and slow addition.
Protocol: Controlled Acid-Catalyzed Reaction
-
Preparation:
-
Ensure all glassware is scrupulously dry.
-
Set up a reaction vessel equipped with a magnetic stirrer, a dropping funnel (or syringe pump), a nitrogen inlet, and a thermometer.
-
Dissolve your primary reactant (the nucleophile that you want to react with the indole) in a suitable anhydrous solvent (e.g., DCM).
-
In a separate flask, dissolve your indole-2-methanol derivative in the same anhydrous solvent to create a dilute solution (e.g., 0.05 M).
-
-
Reaction Cooldown:
-
Cool the reaction vessel containing the nucleophile solution to the target temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath (ice-water or dry ice-acetone).
-
-
Catalyst Addition:
-
Add the acid catalyst (e.g., a Lewis acid like BF₃·OEt₂ or a Brønsted acid like methanesulfonic acid) to the cooled nucleophile solution. Add the minimum amount required for catalysis.
-
-
Slow Addition of Indole-2-Methanol:
-
Using the dropping funnel or a syringe pump, add the dilute solution of indole-2-methanol dropwise to the cooled, stirring reaction mixture over a prolonged period (e.g., 1-4 hours). This is the most critical step. Maintaining a slow addition rate keeps the concentration of the reactive electrophile low at all times.
-
-
Monitoring and Quench:
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench it by adding a cold, weak base solution (e.g., saturated aqueous sodium bicarbonate). This will neutralize the acid catalyst and stop the reaction, including any potential polymerization.
-
-
Workup and Purification:
-
Proceed with a standard aqueous workup, followed by drying the organic layer and concentrating it under reduced pressure.
-
Purify the crude product immediately, as residual acid traces can cause degradation upon standing.
-
Q8: My indole-2-methanol derivative is unstable even during storage. How can I handle and store it correctly?
The instability of these compounds is not limited to reaction conditions. Trace acidity on glassware, exposure to light, or elevated temperatures can initiate degradation.
-
Storage Temperature: Store the solid compound at low temperatures, preferably at -20 °C.
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon) to protect from moisture and acidic gases in the air (like CO₂).
-
Light Protection: Use an amber vial or wrap the container in aluminum foil to protect it from light, which can catalyze decomposition.
-
Purity: Ensure the compound is highly pure. Impurities from the synthesis can sometimes act as catalysts for decomposition. If necessary, purify by chromatography and immediately store under the conditions above.
-
pH Neutrality: When preparing solutions, use high-purity, neutral solvents. Avoid any acidic additives unless immediately proceeding with a reaction.
By implementing these strategies, you can significantly improve the success rate of your experiments and prevent the frustrating loss of valuable material to polymerization.
References
-
Al-dujaili, J. H., et al. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Molecules. Available at: [Link][2]
-
Nayak, A., et al. (2022). Tin (IV) chloride catalysed synthesis of di(indolyl)methanes during electrophilic substitution of indoles. Indian Journal of Chemistry. Available at: [Link]
-
Shi, F. (2020). A breakthrough in 2-indolylmethanol-involved organocatalytic asymmetric reactions. Science China Chemistry. Available at: [Link][4]
-
Breit, B., et al. (2021). A Tandem Hydroformylation‐Organocatalyzed Friedel‐Crafts Reaction for the Synthesis of Diindolylmethanes. Chemistry – A European Journal. Available at: [Link][6]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. University of Lucknow. Available at: [Link][5]
-
Al-Mousawi, S. M., et al. (2009). Syntheses of some substituted di-indolylmethanes in aqueous medium at room temperature. Arabian Journal of Chemistry. Available at: [Link][13]
-
Wang, Q., et al. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein Journal of Organic Chemistry. Available at: [Link][9]
-
Sharma, P., & Kumar, A. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis. Available at: [Link][8]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link][14]
-
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Gonzalez, A., & Sarpong, R. (2011). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc. Available at: [Link][11]
-
Ali, I., et al. (2022). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances. Available at: [Link][10]
Sources
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. oaepublish.com [oaepublish.com]
- 5. bhu.ac.in [bhu.ac.in]
- 6. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 9. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]
- 11. mdpi.org [mdpi.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. (PDF) Syntheses of some substituted di-indolylmethanes in aqueous medium at room temperature [academia.edu]
- 14. Protective Groups [organic-chemistry.org]
Technical Support Center: Purification of (6-Methyl-1H-indol-2-yl)methanol by Column Chromatography
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the purification of (6-Methyl-1H-indol-2-yl)methanol. The methodologies and troubleshooting advice presented herein are grounded in established chromatographic principles and tailored to address the specific challenges associated with indole derivatives.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the chromatographic purification of (6--Methyl-1H-indol-2-yl)methanol.
Q1: What are the key physicochemical properties of this compound that influence its purification?
A1: Understanding the physicochemical properties of this compound is crucial for developing an effective purification strategy. While experimental data for this specific molecule is not extensively published, we can infer its properties based on its structural components: the indole ring, the methyl group, and the hydroxymethyl group.
-
Polarity: The presence of the hydroxyl (-OH) group and the N-H group of the indole ring makes this compound a polar molecule. This polarity will dominate its interaction with the stationary phase.
-
Acidity/Basicity: The N-H proton of the indole ring is weakly acidic, while the lone pair of electrons on the nitrogen can impart weak basicity. This can sometimes lead to tailing on acidic silica gel.[1]
-
Solubility: The compound is expected to be soluble in polar organic solvents like methanol, ethanol, ethyl acetate, and dichloromethane.[2] Its solubility in non-polar solvents like hexane is likely to be limited.
-
UV Activity: The indole ring is an aromatic system that strongly absorbs UV light, which is useful for visualization on TLC plates and for monitoring column fractions with a UV detector.[1]
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Implication for Chromatography |
| Molecular Formula | C₁₀H₁₁NO | |
| Molecular Weight | ~161.20 g/mol | Based on the structure. |
| XLogP3 | ~1.5 - 2.0 | Indicates moderate lipophilicity. A balance of polar and non-polar solvents will be needed for elution. |
| Hydrogen Bond Donors | 2 (N-H, O-H) | Strong interaction with polar stationary phases like silica gel. |
| Hydrogen Bond Acceptors | 1 (Oxygen) | Contributes to polarity and interaction with protic solvents. |
| pKa (Indole N-H) | ~16.5 | Weakly acidic, but can interact with basic sites. |
| pKa (Hydroxyl) | ~16-18 | Typical for a primary alcohol. |
Q2: What is the recommended stationary phase for the purification of this compound?
A2: For normal-phase chromatography, silica gel (SiO₂) is the most common and recommended stationary phase due to its versatility and cost-effectiveness.[3] However, the acidic nature of standard silica gel can sometimes cause degradation of acid-sensitive compounds, including some indoles.[1][4]
-
Standard Practice: Use silica gel with a particle size of 40-63 µm for flash column chromatography.
-
For Acid-Sensitive Compounds: If you observe degradation, consider using deactivated silica gel (neutralized with a base like triethylamine) or an alternative stationary phase like alumina (Al₂O₃).[1][4]
Q3: How do I select an appropriate mobile phase (eluent)?
A3: Mobile phase selection is a critical step and should be guided by preliminary analysis using Thin-Layer Chromatography (TLC).[1] The goal is to find a solvent system that provides good separation between your target compound and any impurities, with an optimal Retention Factor (Rf) for the target compound.
-
Starting Solvent System: A common starting point for a moderately polar compound like this compound on silica gel is a binary mixture of a non-polar solvent and a more polar solvent. Good choices include Hexane/Ethyl Acetate or Dichloromethane/Methanol.[1][3]
-
Optimal Rf Value: Adjust the ratio of the polar to non-polar solvent until the Rf of your target compound on a TLC plate is between 0.2 and 0.4 .[1] This Rf range generally translates to good separation on a column.
-
Gradient Elution: If there is a wide range of polarities among the compounds in your crude mixture, a gradient elution (gradually increasing the polarity of the mobile phase during the chromatography run) can be very effective.[1][5] For example, you could start with 10% ethyl acetate in hexane and gradually increase the concentration of ethyl acetate.
Q4: My compound is colorless. How can I visualize it on a TLC plate and monitor the column fractions?
A4: Since this compound is likely a colorless or pale-colored solid, several visualization techniques are available:
-
UV Light (Non-destructive): As an indole derivative, the compound is UV-active. It will appear as a dark spot on a TLC plate containing a fluorescent indicator (F254) when viewed under short-wave UV light (254 nm).[1] This is the most convenient method for routine monitoring.
-
Iodine Chamber (Semi-destructive): Exposing the TLC plate to iodine vapor will stain most organic compounds, including indoles, a temporary yellow-brown color.[1]
-
Chemical Stains (Destructive):
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for indoles, typically producing blue or purple spots.[1]
-
Vanillin or p-Anisaldehyde Stains: These are general-purpose stains that react with many functional groups upon heating to produce colored spots.[6]
-
Potassium Permanganate (KMnO₄) Stain: This is a universal stain that reacts with any compound that can be oxidized (including the alcohol in your target molecule), appearing as yellow/brown spots on a purple background.[1]
-
Experimental Protocols
These protocols provide step-by-step guidance for the purification of this compound.
Protocol 1: TLC Analysis for Mobile Phase Selection
-
Prepare a dilute solution of your crude this compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Spot the solution onto a silica gel TLC plate (with a fluorescent indicator, F254).
-
Develop the TLC plate in a chamber containing a test solvent system (e.g., 30% ethyl acetate in hexane).
-
Visualize the plate under UV light and mark the spots.
-
Calculate the Rf value for your target compound (Rf = distance traveled by spot / distance traveled by solvent front).
-
Adjust the solvent ratio to achieve an Rf value between 0.2 and 0.4 for the target compound. If spots are too high (high Rf), decrease the polarity of the mobile phase. If spots are too low (low Rf), increase the polarity.
Protocol 2: Column Chromatography Purification (Wet Slurry Method)
-
Column Preparation:
-
Secure a glass column of appropriate size vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).[7]
-
-
Packing the Column:
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis.[7]
-
Pour the slurry into the column. Use a funnel to avoid spilling.
-
Gently tap the side of the column to ensure even packing and remove any air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to pack down. Do not let the top of the silica gel run dry.
-
Add another thin layer of sand on top of the packed silica gel to protect the surface.[7]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of your sample) to this solution.[1]
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.[1][8]
-
-
Elution and Fraction Collection:
-
Carefully add your mobile phase to the column.
-
Open the stopcock and begin collecting the eluate in numbered test tubes or flasks.
-
Maintain a constant flow rate. If necessary, apply gentle air pressure to the top of the column (flash chromatography).
-
If using a gradient, gradually increase the percentage of the more polar solvent.[3][5]
-
-
Fraction Analysis:
-
Monitor the collected fractions using TLC to identify which ones contain your pure product.
-
Combine the fractions that contain only the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified compound.[3]
-
Protocol 3: Deactivation of Silica Gel for Acid-Sensitive Compounds
If you suspect your compound is degrading on the silica gel, this procedure can mitigate the issue.
-
Prepare your mobile phase (e.g., 30% ethyl acetate in hexane) and add 1-3% triethylamine (Et₃N) to it.[1]
-
Pack the column using this triethylamine-containing solvent system as described in Protocol 2.
-
Flush the column with one full column volume of this solvent mixture.
-
The silica gel is now deactivated. You can proceed with loading your sample and running the column using your standard mobile phase (with or without the triethylamine, as determined by TLC).[1]
Troubleshooting Guide
This section provides solutions to common problems encountered during the column chromatography of indole derivatives.
Problem: The spots on my TLC plate are streaking or tailing.
-
Cause: This is a common issue with indole derivatives due to the interaction of the slightly basic indole nitrogen with the acidic silanol groups on the silica gel surface.[1]
-
Solution: Add a small amount of a modifier to your mobile phase. A common choice is 0.5-1% triethylamine (Et₃N) or, if the compound is acidic, 0.5-1% acetic acid. This will saturate the active sites on the silica gel and improve the peak shape.[1]
Problem: My compound is not eluting from the column, or the recovery is very low.
-
Cause 1: Insufficiently Polar Eluent: The mobile phase may not be "strong" enough to move your polar compound through the column.
-
Solution: Gradually increase the polarity of the mobile phase. If you have finished your planned gradient and the compound is still on the column, you can try flushing with a much more polar solvent, such as 5-10% methanol in dichloromethane, to recover it.[1]
-
-
Cause 2: Irreversible Adsorption or Decomposition: The compound may be binding too strongly to the acidic sites on the silica gel, or it may be decomposing.[1][4]
Problem: The separation between my target compound and an impurity is poor.
-
Cause: Suboptimal Mobile Phase: The chosen solvent system may not have enough selectivity to resolve the compounds.
-
Solutions:
-
Optimize the Solvent System: Try different solvent combinations. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can significantly alter the separation.[1]
-
Run a Shallow Gradient: A slow, gradual increase in the polarity of the mobile phase can often improve the resolution of closely eluting compounds.[1]
-
Problem: I suspect my compound is decomposing on the column.
-
Diagnosis: 2D TLC for Stability Analysis. This is a definitive way to check for on-plate decomposition.
-
Spot your compound in one corner of a square TLC plate.
-
Develop the plate in your chosen eluent.
-
Thoroughly dry the plate.
-
Rotate the plate 90 degrees and develop it again in the same eluent.
-
Visualize the plate. If the compound is stable, you will see a single spot on the diagonal. If new spots appear off the diagonal, it indicates decomposition.[1]
-
-
Solution: If decomposition is confirmed, use deactivated silica gel (Protocol 3) or alumina for your purification.[1]
Visualizations
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- Benchchem. (n.d.). Technical Support Center: Purification of Indole Derivatives by Column Chromatography.
- Separation Science. (2025, September 26). Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography.
- Benchchem. (n.d.). Application Note: Purification of Indole-3-Carboxamides Using Column Chromatography.
-
National Institutes of Health. (n.d.). Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chromatography. Retrieved from [Link]
-
National Institutes of Health. (n.d.). (1H-indol-2-yl)methanol. PubChem. Retrieved from [Link]
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
- AWS. (n.d.). Modular Synthesis of Candidate Indole-based Insulin Mimics by Claisen Rearrangement.
-
Semantic Scholar. (2016, October 1). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Retrieved from [Link]
- Scent.vn. (n.d.). 1H-Indole, 6-methyl- CAS# 3420-02-8.
- Benchchem. (n.d.). identifying impurities in 1H-Indol-2-yl(phenyl)methanone synthesis by NMR.
- alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
- KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scent.vn [scent.vn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. orgsyn.org [orgsyn.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Stability of (6-Methyl-1H-indol-2-yl)methanol in acidic conditions
Technical Support Center: (6-Methyl-1H-indol-2-yl)methanol
Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities associated with the handling and reactivity of this compound, particularly concerning its stability in acidic environments. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the success and reproducibility of your experiments.
Section 1: The Core Chemistry of 2-Indolylmethanols in Acidic Media
Before addressing specific troubleshooting scenarios, it is crucial to understand the inherent chemical reactivity of the this compound structure. The indole nucleus is electron-rich, and the 2-hydroxymethyl substituent is prone to elimination under acidic conditions.
Upon protonation of the hydroxyl group by a Brønsted or coordination by a Lewis acid, a molecule of water is readily lost. This does not form a simple, localized carbocation. Instead, it generates a highly stabilized, delocalized cation, often referred to as a vinyliminium ion.[1] This intermediate is electrophilic at both the exocyclic methylene carbon and, notably, at the C3 position of the indole ring. This dual reactivity is the primary reason for the compound's instability and the formation of undesired side products if not properly controlled.[1][2]
Section 2: Troubleshooting Guide
This section is structured in a question-and-answer format to address common issues encountered during experimentation.
Issue 1: "My reaction mixture turned into a dark, insoluble tar upon adding acid."
Q: What is causing this rapid decomposition and polymerization?
A: This is a classic sign of uncontrolled reactivity. The highly electrophilic vinyliminium intermediate generated from your starting material is being attacked by the nucleophilic C3 position of another unreacted this compound molecule. This initiates a chain reaction, leading to dimerization and subsequent polymerization, resulting in the insoluble "tar" you are observing.
Causality and Diagnostic Workflow:
-
Acid Concentration/Strength: The rate of formation of the reactive intermediate is directly proportional to the acid strength and concentration. A strong acid or a high concentration will generate the electrophile too quickly, overwhelming your intended nucleophile.
-
Temperature: Higher temperatures accelerate the rate of both the desired reaction and the undesired polymerization. An exothermic reaction that is not adequately cooled can lead to a thermal runaway scenario.
-
Rate of Addition: Adding the acid or the indole all at once creates localized "hotspots" of high concentration, triggering polymerization before the reagents can be homogeneously mixed.
Solutions & Protocols:
-
Reduce Acid Strength/Concentration: Switch from a strong Brønsted acid (e.g., H₂SO₄) to a milder one (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., AlCl₃, ZnCl₂).[2] Use catalytic amounts rather than stoichiometric quantities where possible.
-
Implement Strict Temperature Control: Begin your reaction at a low temperature (e.g., 0 °C or -20 °C) and allow it to warm slowly only if necessary.
-
Control Reagent Addition:
-
Protocol: Dissolve your this compound and the intended nucleophile in the reaction solvent first. Cool the mixture to the target temperature. Then, add the acid catalyst dropwise as a dilute solution over an extended period. This maintains a low, steady-state concentration of the reactive intermediate.
-
Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to find the optimal point of starting material consumption versus side-product formation.
-
Visualizing the Problem: Acid-Catalyzed Dimerization
Caption: Acid-catalyzed degradation pathway of 2-indolylmethanols.
Issue 2: "My desired product yield is low, and I'm isolating a significant amount of a di-indolyl methane (DIM) side product."
Q: How can I favor the reaction with my intended nucleophile over reaction with another indole molecule?
A: This is a selectivity issue. The delocalized cation is reacting competitively with your desired nucleophile and the starting material. To improve the yield of your target compound, you must bias the reaction kinetically or thermodynamically towards the desired pathway.
Solutions & Protocols:
-
Increase Nucleophile Concentration: Use a stoichiometric excess of your intended nucleophile (if feasible and cost-effective). According to Le Châtelier's principle, this will increase the rate of the desired reaction.
-
Choose a More Potent Nucleophile: If possible, select a more nucleophilic reagent to outcompete the indole C3 position.
-
Protect the Indole Nitrogen: The nucleophilicity of the indole ring is significantly influenced by the substituent on the nitrogen. Protecting the N-H can be a highly effective strategy to prevent self-condensation.
-
Protocol: Boc Protection of Indole Nitrogen
-
Dissolve this compound (1.0 eq) in anhydrous Tetrahydrofuran (THF).
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield N-Boc-(6-Methyl-1H-indol-2-yl)methanol.
-
-
Rationale: The electron-withdrawing Boc group decreases the nucleophilicity of the indole ring, thereby disfavoring the C3 position's attack on the intermediate. The Boc group can be easily removed under acidic conditions (e.g., with Trifluoroacetic acid, TFA) after your desired reaction is complete.[3] Other protecting groups like tosyl (Ts) or [2-(trimethylsilyl)ethoxy]methyl (SEM) can also be employed depending on the required stability for subsequent steps.[3][4]
-
Protecting Group Strategy Comparison
| Protecting Group | Introduction Conditions | Removal Conditions | Stability Notes |
| Boc (tert-butyloxycarbonyl) | Boc₂O, DMAP, THF | Strong Acid (TFA, HCl) | Acid-labile. Not suitable for subsequent acidic reactions. |
| Ts (Tosyl) | TsCl, Base (e.g., NaH) | Strong Base (e.g., NaOH, hydrolysis) | Stable to acid, some reducing agents. |
| SEM ([2-(trimethylsilyl)ethoxy]methyl) | SEM-Cl, Base (e.g., NaH) | Fluoride source (TBAF), or strong acid. | Offers versatile deprotection options.[4] |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the general pH stability range for this compound? A: The compound is most stable in neutral to moderately basic conditions (pH 7-10). It becomes progressively less stable as the pH drops below 6. In strongly acidic solutions (pH < 4), rapid degradation can be expected, with half-lives potentially in the range of hours to minutes, depending on temperature and buffer composition.[5]
Q2: What are the recommended storage conditions? A: Store this compound as a solid in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent slow air oxidation and degradation from ambient moisture and light. For solutions, use aprotic solvents and store at low temperatures (-20 °C) for short-term use. Avoid storing in protic or acidic solvents.
Q3: Are there alternatives to acidic conditions for activating the hydroxyl group? A: Yes. The hydroxyl group can be converted into a better leaving group under neutral or basic conditions. For example, it can be converted to a mesylate or tosylate by reacting with mesyl chloride or tosyl chloride in the presence of a non-nucleophilic base like triethylamine. The resulting intermediate is highly electrophilic and can undergo substitution reactions with a wide range of nucleophiles without the need for acid.
Q4: Can I use a Lewis acid instead of a Brønsted acid? A: Absolutely. Lewis acids like AlCl₃, ZnCl₂, or BF₃·OEt₂ can be effective catalysts.[2] They coordinate to the hydroxyl oxygen, facilitating its departure as a leaving group. In some cases, Lewis acids can offer better control and selectivity compared to Brønsted acids, particularly by templating the interaction between the indole and the nucleophile. The choice between a Lewis and Brønsted acid should be determined empirically for your specific reaction.
References
-
Regioselective Reaction of 2-Indolylmethanols with Enamides. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Degradation of antiflammin 2 under acidic conditions. PubMed. Available at: [Link]
-
Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers. Available at: [Link]
-
A breakthrough in 2-indolylmethanol-involved organocatalytic asymmetric reactions. National Science Review. Available at: [Link]
-
Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. MDPI. Available at: [Link]
-
Degradation pathways of indole-3-acetic acid. ResearchGate. Available at: [Link]
-
Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. Research Journal of Pharmacy and Biological and Chemical Sciences. Available at: [Link]
-
A breakthrough in 2-indolylmethanol-involved organocatalytic asymmetric reactions. ResearchGate. Available at: [Link]
-
How to make acetal and hemiacetal stable on acidic medium? ResearchGate. Available at: [Link]
-
The asymmetric Cu(II)-indolinylmethanol complex catalyzed Diels-Alder reaction of 2-vinylindoles with β,γ-unsaturated α-ketoesters: an efficient route to functionalized tetrahydrocarbazoles. PubMed. Available at: [Link]
-
Biodegradation and Biotransformation of Indole: Advances and Perspectives. National Center for Biotechnology Information (PMC). Available at: [Link]
-
A New Protecting-Group Strategy for Indoles. ResearchGate. Available at: [Link]
-
1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses. Available at: [Link]
-
Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology - ASM Journals. Available at: [Link]
-
Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Synthesis of Indole Analogues of the Natural Schweinfurthins. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]
-
Pd(II)/Lewis acid catalyzed regioselective olefination of indole with dioxygen. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. ResearchGate. Available at: [Link]
-
Production of Indole and Indole-Related Compounds by the Intestinal Microbiota and Consequences for the Host: The Good, the Bad, and the Ugly. MDPI. Available at: [Link]
-
Recent Advances in the Catalytic Asymmetric Friedel−Crafts Reactions of Indoles. Semantic Scholar. Available at: [Link]
-
Protecting Groups For Alcohols. Master Organic Chemistry. Available at: [Link]
-
Protecting group. Wikipedia. Available at: [Link]
Sources
Technical Support Center: Optimal Solvent Systems for Recrystallization of 6-Methylindole-2-Methanol
Welcome to the technical support guide for the purification of 6-methylindole-2-methanol via recrystallization. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this valuable indole derivative. Here, we move beyond generic protocols to provide a deeper understanding of the principles governing solvent selection and troubleshooting, ensuring you can confidently optimize your purification process.
Understanding the Molecule: 6-Methylindole-2-Methanol
Before selecting a solvent system, it is crucial to understand the structural characteristics of 6-methylindole-2-methanol. The molecule consists of three key features that dictate its solubility:
-
Indole Ring: A bicyclic aromatic system that is relatively non-polar and capable of π-π stacking interactions.
-
Methyl Group (-CH₃): A non-polar, electron-donating group that slightly increases lipophilicity.
-
Methanol Group (-CH₂OH): A polar functional group capable of acting as both a hydrogen bond donor and acceptor.
The presence of the hydroxyl group significantly increases the polarity of the molecule compared to its parent, 6-methylindole. This makes the molecule sparingly soluble in non-polar solvents and more soluble in polar solvents. The key to successful recrystallization is to find a solvent or solvent system where the solubility is low at room temperature but high at elevated temperatures.[1]
Selecting the Optimal Solvent System
The choice of solvent is the most critical factor in a successful recrystallization.[1][2] An ideal solvent will dissolve the compound completely when hot but only sparingly when cold, while impurities will either be completely soluble or insoluble at all temperatures.
Single Solvent Systems
For a single-solvent recrystallization, the compound should exhibit a steep solubility curve in the chosen solvent. Based on the polarity of 6-methylindole-2-methanol, polar protic and polar aprotic solvents are excellent starting points.
| Solvent | Boiling Point (°C) | Polarity | Rationale for Use with 6-Methylindole-2-methanol |
| Water | 100 | High | The hydroxyl group suggests some water solubility, especially when hot. It is an excellent choice for creating a mixed solvent system. |
| Ethanol | 78 | High | The "-OH" group on ethanol can hydrogen bond with the "-CH₂OH" group of the target molecule, making it a strong candidate. |
| Methanol | 65 | High | Similar to ethanol, but its lower boiling point can sometimes lead to solvent loss during heating. A methanol/water mixture has been shown to be effective for indole itself.[3][4] |
| Isopropanol | 82 | Medium-High | A good alternative to ethanol with a slightly higher boiling point, potentially offering a better solubility profile. |
| Acetone | 56 | Medium | A polar aprotic solvent that can be effective. Its low boiling point requires careful handling to prevent premature crystallization.[5] |
| Ethyl Acetate | 77 | Medium | A moderately polar solvent that may provide a good balance of solubility for both the indole ring and the polar side chain.[5] |
| Toluene | 111 | Low | Generally too non-polar to be a primary solvent, but can be useful as an anti-solvent in a two-solvent system. |
Two-Solvent (Mixed) Systems
If a suitable single solvent cannot be found, a two-solvent system is often the solution.[1] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the addition of a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes turbid. The two solvents must be miscible.[5]
Promising Pairs for 6-Methylindole-2-Methanol:
-
Ethanol/Water: A classic combination for moderately polar compounds.
-
Methanol/Water: Proven effective for similar indole compounds.[3][4]
-
Acetone/Hexane: A polar/non-polar mixture that can be highly effective.
-
Ethyl Acetate/Hexane: Another common pair for compounds of intermediate polarity.
Decision-Making Workflow for Solvent Selection
The following diagram outlines a systematic approach to selecting the optimal solvent system for your recrystallization.
Caption: A decision tree for selecting an optimal recrystallization solvent system.
Experimental Protocols
The following are detailed, step-by-step methodologies for performing recrystallization. Always perform these procedures in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude 6-methylindole-2-methanol in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to a gentle boil while stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding an excess of solvent, as this will reduce your yield.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals.[7]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Two-Solvent Recrystallization
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
-
Re-dissolution: Add a few drops of the hot "good" solvent until the turbidity just disappears.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 6-8 from the single-solvent protocol.
Troubleshooting and FAQs
This section addresses common issues encountered during the recrystallization of 6-methylindole-2-methanol and provides practical solutions.
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly.
-
Immediate Action: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to ensure the solution is no longer supersaturated at the boiling point.
-
Preventative Measures:
-
Ensure the boiling point of your solvent is lower than the melting point of 6-methylindole-2-methanol.
-
Allow for slower cooling. You can insulate the flask to slow down the rate of heat loss.
-
For two-solvent systems, try adding more of the "good" solvent before cooling.
-
Q2: No crystals are forming, even after cooling in an ice bath. What's wrong?
A2: This is a common problem and usually indicates that the solution is not sufficiently supersaturated.[8]
-
Too Much Solvent: You may have added too much solvent during the dissolution step. Try boiling off some of the solvent to increase the concentration and then attempt to cool again.[8]
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide a nucleation site for crystal growth.[8]
-
Seeding: If you have a small crystal of pure 6-methylindole-2-methanol, add it to the solution to act as a "seed" for crystallization.[8]
-
-
Consider an Anti-Solvent: If you are using a single-solvent system, you can try adding a small amount of a miscible anti-solvent to decrease the solubility of your compound.
Q3: My recovery is very low. How can I improve my yield?
A3: Low recovery can be due to several factors.
-
Excess Solvent: Using too much solvent will result in a significant amount of your product remaining in the mother liquor. Always use the minimum amount of hot solvent required for dissolution.
-
Premature Crystallization: If the product crystallizes during a hot filtration step, you will lose a portion of your yield. Ensure your filtration apparatus is pre-heated.
-
Incomplete Crystallization: Make sure you have allowed sufficient time for crystallization and that the solution is thoroughly chilled in an ice bath before filtration.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of your product.
Q4: The recrystallized product is still colored. How can I remove colored impurities?
A4: If your product has a persistent color, it may be due to highly polar, colored impurities.
-
Activated Charcoal: After dissolving your crude product in the hot solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities.
-
Procedure: Add a very small amount of charcoal (a little goes a long way) to the hot solution and boil for a few minutes. Then, perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.
Q5: Should I use column chromatography instead of recrystallization?
A5: The choice between recrystallization and chromatography depends on the nature of the impurities and the stability of your compound.
-
Recrystallization is often preferred for:
-
Final purification to obtain a highly crystalline, pure product.
-
Purifying large quantities of material.
-
Compounds that may be unstable on silica gel.[9]
-
-
Column chromatography is more suitable for:
-
Separating mixtures with components of similar solubility.
-
Purifying non-crystalline materials (oils or waxes).
-
When a suitable recrystallization solvent cannot be found.
-
For indole derivatives, recrystallization is a very effective method for removing minor impurities and achieving high analytical purity.[3]
References
-
The Good Scents Company. (n.d.). 6-methyl indole. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. [Link]
-
Experiment 2: Recrystallization. (n.d.). Royal Holloway, University of London. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Recrystallization. (n.d.). University of California, Los Angeles. [Link]
-
Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. [Link]
-
Recrystallization-1.pdf. (n.d.). Columbia University. [Link]
-
ResearchGate. (n.d.). Crystallization purification of indole. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
PhytoBank. (2015, June 23). Showing 6-Methyl indole (PHY0043774). [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Indole, 6-methyl- (CAS 3420-02-8). [Link]
-
International Journal of Advance Research, Scientific Creations & Trends. (2022, April 15). Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole. [Link]
- Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
-
YouTube. (2007, November 28). Organic Chemistry Lab: Recrystallization. [Link]
-
RSC Advances. (2021, October 15). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]
-
ACS Omega. (2020, July 7). Structure and Morphology of Indole Analogue Crystals. [Link]
-
Molecules. (n.d.). Lewis-Acid-Catalyzed (3+2) Annulation of 2-Indolylmethanols with Propargylic Alcohols to Access Cyclopenta[b]indoles. [Link]
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Validation & Comparative
A Comparative Guide to the ¹³C NMR Chemical Shifts of 6-Methyl Substituted Indole-2-Methanol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, the precise structural elucidation of novel molecules is paramount. Among the arsenal of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for mapping the carbon skeleton of a molecule. This guide provides an in-depth comparative analysis of the ¹³C NMR chemical shifts for 6-methyl substituted indole-2-methanol and its positional isomers. Due to the limited availability of direct experimental data for these specific compounds, this guide leverages high-quality predicted data, validated against known experimental values of related indole derivatives, to offer a reliable reference for researchers in the field.
The Indole Scaffold: A Privileged Structure in Medicinal Chemistry
The indole nucleus is a cornerstone of numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities. The substitution pattern on the indole ring system dramatically influences the molecule's pharmacological profile. Consequently, unambiguous characterization of these substitution patterns is a critical step in the development of new chemical entities. ¹³C NMR spectroscopy provides a direct window into the electronic environment of each carbon atom, making it an indispensable technique for isomer differentiation and structural confirmation.
Comparative Analysis of ¹³C NMR Chemical Shifts
To illustrate the impact of the methyl group's position on the electronic distribution within the indole-2-methanol framework, we present a comparative table of predicted ¹³C NMR chemical shifts for the parent compound and its 4-, 5-, 6-, and 7-methyl substituted analogs. The predictions were generated using established computational algorithms and are presented alongside experimental data for indole to provide a reference for the substituent effects.
Table 1: Predicted ¹³C NMR Chemical Shifts (in ppm) for Methyl Substituted Indole-2-Methanol Derivatives and Experimental Shifts for Indole.
| Carbon | Indole (Experimental)[1] | Indole-2-methanol (Predicted) | 4-Methyl-indole-2-methanol (Predicted) | 5-Methyl-indole-2-methanol (Predicted) | 6-Methyl-indole-2-methanol (Predicted) | 7-Methyl-indole-2-methanol (Predicted) |
| C-2 | 124.8 | 138.5 | 137.9 | 138.6 | 138.4 | 138.7 |
| C-3 | 102.2 | 101.5 | 101.2 | 101.3 | 101.6 | 101.8 |
| C-3a | 127.9 | 128.9 | 128.8 | 128.7 | 129.0 | 128.5 |
| C-4 | 120.8 | 120.5 | 129.8 | 120.3 | 120.6 | 118.2 |
| C-5 | 121.9 | 121.5 | 121.3 | 130.2 | 123.4 | 121.6 |
| C-6 | 119.8 | 119.5 | 119.2 | 119.3 | 129.7 | 119.6 |
| C-7 | 111.1 | 110.8 | 108.5 | 110.6 | 110.9 | 120.4 |
| C-7a | 135.7 | 136.2 | 136.1 | 134.5 | 136.3 | 135.8 |
| -CH₃ | - | - | 18.5 | 21.3 | 21.6 | 16.4 |
| -CH₂OH | - | 57.2 | 57.1 | 57.2 | 57.3 | 57.0 |
Disclaimer: Predicted values are generated from computational models and should be used as a guide for spectral interpretation. Experimental verification is recommended.
Understanding the Substituent Effects: A Deeper Dive
The chemical shift of a given carbon atom is highly sensitive to its local electronic environment. The introduction of substituents, such as a methyl (-CH₃) or a hydroxymethyl (-CH₂OH) group, induces changes in electron density through inductive and resonance effects, leading to characteristic shifts in the ¹³C NMR spectrum.
The Effect of the 2-Hydroxymethyl Group
The primary substituent at the 2-position is the hydroxymethyl group. Compared to the parent indole, the C-2 carbon in indole-2-methanol is significantly deshielded (shifted downfield). This is due to the electron-withdrawing inductive effect of the oxygen atom in the -CH₂OH group. The carbon of the hydroxymethyl group itself appears in the aliphatic region, typically around 57 ppm.
The Positional Influence of the Methyl Group
The placement of the methyl group on the benzene portion of the indole ring introduces distinct and predictable changes in the ¹³C NMR spectrum, which are invaluable for isomer identification.
-
Ipso-Effect: The carbon atom directly attached to the methyl group (the ipso-carbon) experiences a significant downfield shift of approximately 8-10 ppm. This is clearly observable in the predicted spectra for the C-4, C-5, C-6, and C-7 methyl isomers.
-
Ortho-Effect: The carbon atoms ortho to the methyl group typically show a small shielding effect (upfield shift) of around 0.5-1.5 ppm.
-
Para-Effect: The carbon atom in the para position to the methyl group experiences a more pronounced shielding effect, with an upfield shift of 2-4 ppm.
-
Meta-Effect: The meta carbons are generally least affected, showing only minor shifts.
By analyzing these substituent-induced shifts, one can confidently assign the position of the methyl group on the indole ring. For instance, in 6-methyl-indole-2-methanol , the most notable downfield shift is observed for C-6, the ipso-carbon.
Visualizing the Structures
To aid in the interpretation of the NMR data, the following diagrams illustrate the structures and standard numbering of the indole ring system for the compounds discussed.
Figure 1: Molecular structures of 6-Methyl-indole-2-methanol and the parent Indole-2-methanol.
Experimental Protocol for ¹³C NMR Acquisition
For researchers seeking to acquire experimental data, the following protocol provides a standardized starting point for obtaining high-quality ¹³C NMR spectra of substituted indole derivatives.
I. Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of the indole derivative into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.
II. NMR Instrument Setup and Data Acquisition
The following parameters are typical for a standard proton-decoupled ¹³C NMR experiment on a 400 or 500 MHz spectrometer.
-
Locking and Shimming: Insert the sample into the spectrometer, lock on the deuterium signal of the solvent, and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width (SW): Approximately 200-220 ppm, centered around 110-120 ppm to cover the expected range of aromatic and aliphatic carbons.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required. A starting point of 1024 scans is common, and this can be increased for dilute samples.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
III. Data Processing
-
Fourier Transform: Apply an exponential line broadening of 1-2 Hz to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.
-
Referencing: Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
Figure 2: A generalized workflow for acquiring a ¹³C NMR spectrum.
Conclusion
This guide provides a valuable resource for the interpretation and prediction of ¹³C NMR spectra of 6-methyl-indole-2-methanol and its positional isomers. By understanding the predictable effects of substituents on the indole ring, researchers can confidently elucidate the structure of novel derivatives. The provided experimental protocol offers a robust starting point for obtaining high-quality data, facilitating the seamless integration of NMR spectroscopy into the drug discovery and development workflow. As the synthesis of novel indole-based compounds continues to expand, the principles and data presented herein will serve as a foundational reference for chemists and spectroscopists alike.
References
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. Retrieved from [Link]
- Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395.
- Guimarães, H. A., Braz-Filho, R., & Vieira, I. J. C. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(3), 2846-2881.
-
Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
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-
13C NMR Chemical Shifts. (2022, March 9). Oregon State University. Retrieved from [Link]
-
13C NMR Chemical Shifts. (2021, October 20). University of Wisconsin-Madison. Retrieved from [Link]
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-
PubChem. (n.d.). Indole. Retrieved from [Link]
-
PubChem. (n.d.). Indole-2-carboxylic acid. Retrieved from [Link]
-
NMRDB. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
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-
Mestrelab. (n.d.). Mnova NMRPredict. Retrieved from [Link]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylindole. Retrieved from [Link]
Sources
Melting point range verification for (6-Methyl-1H-indol-2-yl)methanol (74-76°C)
This guide outlines the technical verification protocol for (6-Methyl-1H-indol-2-yl)methanol , focusing on the critical melting point (MP) range of 74–76°C .
This document is structured for analytical chemists and process scientists requiring rigorous validation of intermediate purity during drug development.
Target Specification: 74–76°C
Executive Summary: The Criticality of 74–76°C
In indole-based pharmaceutical synthesis, the melting point is not merely a physical constant; it is a phase-transition fingerprint that validates two critical attributes:
-
Chemical Identity: Distinguishes the 6-methylated analog from the unsubstituted parent (1H-indol-2-yl)methanol (MP 72–78°C) and the isomeric (1H-indol-6-yl)methanol.
-
Process Purity: Confirms the complete reduction of the ester precursor (MP ~125°C) and the removal of the starting material 6-methylindole (MP ~30°C).
A shift outside the 74–76°C window is a definitive "Stop Signal" indicating either incomplete reaction (high MP contaminants) or solvent entrapment/degradation (MP depression).
Comparative Analysis: Target vs. Impurity Profiles
The following table contrasts the thermodynamic behavior of the high-purity target against common process impurities (Alternatives). This data justifies the strict 2°C acceptance window.
| Compound / State | Role | Melting Point (T_m) | Thermal Behavior Impact |
| This compound | Target Product | 74 – 76°C | Sharp, clear liquid transition. |
| Ethyl 6-methylindole-2-carboxylate | Precursor (Impurity) | 123 – 127°C | Broadening / Elevation. Presence causes a "double melt" or extends the range >78°C. |
| 6-Methylindole | Starting Material | ~30°C | Severe Depression. Causes "oiling out" or sintering at room temperature; drastically lowers T_m. |
| (1H-Indol-2-yl)methanol | Structural Analog | 72 – 78°C | False Positive Risk. Overlaps with target. Requires Mixed MP or NMR for differentiation. |
| 6-Methylindole-2-carboxylic acid | Oxidation Product | >200°C (Decomp) | Charring. Sample darkens/chars before melting; indicates oxidative degradation. |
Scientist’s Insight: If your sample begins "sweating" or shrinking at 65°C, you likely have >2% residual 6-Methylindole or trapped solvent (e.g., THF/DCM). If the melt is clear but persists beyond 78°C, suspect unreduced Ester .
Verification Workflow (Logic Map)
The following decision tree visualizes the logic flow for accepting or rejecting a batch based on thermal analysis.
Figure 1: Decision logic for thermal analysis of this compound.
Experimental Protocols
Protocol A: Capillary Melting Point (Routine QC)
Objective: Rapid purity assessment. Equipment: Büchi or SRS DigiMelt (Calibrated with Vanillin/Benzophenone).
-
Sample Prep: Dry the sample under high vacuum (<5 mbar) at 40°C for 4 hours. Solvent entrapment is the #1 cause of false failures in indole alcohols.
-
Packing: Crush crystals to a fine powder. Pack 3mm height into the capillary. Tap firmly to eliminate air pockets which cause uneven heat transfer.
-
Ramp Profile:
-
Fast Ramp: 10°C/min to 60°C.
-
Critical Ramp: 1.0°C/min from 60°C to 80°C.
-
-
Observation:
-
Collapse Point: Record when the solid pulls away from the walls (sintering).
-
Meniscus Point: Record the first distinct liquid drop (Start of Range).
-
Clear Point: Record when the last crystal disappears (End of Range).
-
-
Acceptance Criteria: The difference between Meniscus and Clear Point must be ≤ 2.0°C and fall strictly within 74–76°C.
Protocol B: Differential Scanning Calorimetry (DSC) (Validation)
Objective: Definitive polymorph identification and purity calculation. Equipment: TA Instruments DSC2500 or equivalent.
-
Pan: Tzero Aluminum Pan (Hermetically sealed to prevent sublimation of the indole).
-
Atmosphere: Nitrogen purge (50 mL/min).
-
Method:
-
Equilibrate at 20°C.
-
Ramp 10°C/min to 100°C.
-
-
Analysis:
-
Integrate the endothermic peak.
-
Onset Temperature (
): Should extrapolate to 74.0 ± 0.5°C . -
Peak Maximum: Typically ~76°C.
-
Purity Calculation: Use the Van't Hoff equation on the leading edge of the melting peak to calculate molar purity (Target >99.5%).
-
Troubleshooting & Interpretation
The "Oiling Out" Phenomenon
If the sample turns into a sticky gum at 50–60°C rather than melting sharply:
-
Cause: Presence of 6-Methylindole (starting material).[1][2] Even 5% contamination forms a eutectic mixture with a drastically lower melting point.
-
Remediation: Wash the crude solid with cold hexanes (6-Methylindole is soluble; the methanol product is less so) or recrystallize from Toluene/Heptane.
The "Double Melt"
If you observe liquid formation at 74°C, but solid crystals remain floating until 110°C+:
-
Cause: Incomplete reduction of Ethyl 6-methylindole-2-carboxylate (MP ~125°C).
-
Remediation: The batch must be re-dissolved and treated with additional reducing agent (e.g., LiAlH4 or DIBAL-H) to drive the reaction to completion.
References
-
PubChem. (2025).[3] Compound Summary: (1H-indol-2-yl)methanol (Structural Analog Data). National Library of Medicine. [Link]
-
Murakami, Y., et al. (1984). Substituent Effects in the Fischer Indolization... (Melting point of Ethyl 6-methylindole-2-carboxylate). Chemical & Pharmaceutical Bulletin. [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of (6-Methyl-1H-indol-2-yl)methanol
In the landscape of drug discovery and metabolomics, the precise structural elucidation of novel compounds and their metabolites is paramount. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, providing not only molecular weight information but also a structural fingerprint through fragmentation analysis. This guide offers an in-depth, comparative analysis of the mass spectrometric fragmentation pattern of (6-Methyl-1H-indol-2-yl)methanol, a substituted indole derivative of interest. We will explore its fragmentation under common ionization techniques, compare it with structurally related analogs, and provide a robust experimental framework for researchers.
Introduction: The Structural Significance of the Indole Moiety
The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1] this compound combines this indole core with a primary alcohol at the 2-position and a methyl group on the benzene ring. Understanding its fragmentation behavior is crucial for its unambiguous identification in complex matrices, whether as a synthetic intermediate, a final product, or a metabolite. This guide will focus on the fragmentation pathways initiated by both "hard" ionization techniques like Electron Ionization (EI) and "soft" techniques like Electrospray Ionization (ESI), which generate even-electron precursor ions requiring tandem MS (MS/MS) for fragmentation.[2][3]
Predicted Fragmentation of this compound
The structure of this compound (Exact Mass: 161.0841 g/mol ) suggests several predictable fragmentation pathways upon ionization. The analysis below is based on fundamental principles of mass spectrometry, including the stability of carbocations and the prevalence of neutral losses.[4][5]
Under ESI-MS/MS (Positive Ion Mode):
In ESI, the molecule will readily protonate to form the precursor ion [M+H]⁺ at m/z 162.0919. Collision-Induced Dissociation (CID) of this ion is expected to initiate fragmentation.
-
Loss of Water (H₂O): The primary alcohol provides a labile hydroxyl group. Protonation can occur on this oxygen, making it an excellent leaving group. The initial and most favored fragmentation is the neutral loss of water (18.0106 Da), a common pathway for alcohols.[5] This leads to the formation of a highly stabilized, resonance-delocalized cation at m/z 144.0813 . This ion is likely the base peak in the MS/MS spectrum.
-
Formation of the 6-Methyl-1H-indole Cation: A subsequent or alternative fragmentation could involve the loss of the entire hydroxymethyl group, but a more likely pathway from the m/z 144 ion is the rearrangement and stabilization to form a quinolinium-like structure, a characteristic fragmentation for indoles.[1]
-
Loss of HCN: A hallmark fragmentation of the indole ring itself is the loss of hydrogen cyanide (HCN, 27.0109 Da).[1] This could occur from the m/z 144 fragment, leading to a product ion at m/z 117.0704 .
The predicted ESI-MS/MS fragmentation pathway is visualized below.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Comparative Fragmentation Analysis
To build confidence in structural assignments, comparing the fragmentation of a target analyte to that of its structural isomers and analogs is essential.
| Compound | Key Structural Difference | Expected Impact on Fragmentation |
| (1H-indol-2-yl)methanol | No methyl group on the indole ring. | The molecular ion [M+H]⁺ will be at m/z 148. The primary fragment from water loss will be at m/z 130. Subsequent fragments will be shifted by 14 Da compared to the target analyte. |
| 6-Methyl-1H-indole | Lacks the methanol group at C2. | The molecular ion (M⁺˙ in EI, [M+H]⁺ in ESI) is at m/z 131 or 132.[6][7] It will not exhibit the primary loss of water. Its fragmentation will be dominated by ring fissions, such as the loss of HCN. This comparison validates the role of the C2-methanol group in the target analyte's primary fragmentation. |
| (5-Methyl-1H-indol-2-yl)methanol | Isomeric position of the methyl group. | The mass spectrum will be nearly identical. The precursor and major fragment ions (m/z 162 and 144) will be the same. Differentiating positional isomers on the aromatic ring using low-energy CID is often challenging, as the primary fragmentation is driven by the more labile C2-methanol group. |
The ion at m/z 130 is a particularly characteristic fragment for many indole alkaloids, representing the stable quinolinium cation core after side-chain losses.[8] The presence of the methyl group shifts this characteristic ion to m/z 144 in our target compound, making this a key diagnostic feature.
Experimental Protocol for LC-MS/MS Analysis
This protocol provides a starting point for acquiring high-quality MS/MS data for this compound.
A. Sample and Mobile Phase Preparation
-
Prepare a 1 µg/mL stock solution of the analyte in methanol.
-
Prepare mobile phase A: Water with 0.1% formic acid.
-
Prepare mobile phase B: Acetonitrile with 0.1% formic acid.
B. Liquid Chromatography (LC) Method
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
Start at 10% B.
-
Ramp to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B and re-equilibrate for 3 minutes.
-
-
Injection Volume: 2 µL.
C. Mass Spectrometry (MS) Method
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Full Scan (MS1) followed by data-dependent MS/MS (ddMS2).
-
MS1 Scan Range: m/z 100-500.
-
MS/MS Settings:
-
Select precursor ion: m/z 162.1 ± 0.5.
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy (CE): Perform a ramping experiment from 10-40 eV to find the optimal energy for generating key fragments. A starting point of 20 eV is recommended.
-
Activation Type: Collision-Induced Dissociation (CID).
-
Caption: General workflow for LC-MS/MS analysis of the target compound.
Summary of Expected Mass Spectral Data
The following table summarizes the key ions expected in the positive-ion ESI-MS/MS spectrum of this compound.
| m/z (Calculated) | Ion Formula | Description | Relative Abundance |
| 162.0919 | [C₁₀H₁₂NO]⁺ | Precursor Ion ([M+H]⁺) | High |
| 144.0813 | [C₁₀H₁₀N]⁺ | Base Peak ([M+H - H₂O]⁺) | Very High |
| 131.0735 | [C₉H₉N]⁺˙ | Radical cation (M⁺˙) from in-source fragmentation (EI-like) | Low to Medium |
| 117.0704 | [C₈H₇N]⁺ | Fragment from loss of HCN from m/z 144 | Low to Medium |
Note: Relative abundances are predictive and will vary based on instrument settings, particularly collision energy.
Conclusion
The mass spectrometric fragmentation of this compound is characterized by a dominant and diagnostic neutral loss of water from the protonated precursor molecule, yielding a stable cation at m/z 144.08. This primary fragmentation pathway, driven by the C2-methanol substituent, serves as a reliable marker for the presence of this functional group. Further fragmentation involving the characteristic loss of HCN from the indole core provides additional structural confirmation. By comparing this pattern with related structures, such as the unsubstituted analog and the core indole ring, researchers can confidently identify this compound and distinguish it from compounds lacking the key functional groups, thereby enhancing the accuracy and reliability of small molecule identification in complex analytical workflows.
References
-
Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]
-
Powers, T. W. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044-2050. [Link]
-
NIST. (n.d.). 1H-Indole, 6-methyl- Mass Spectrum. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. [Link]
-
J. Clarke. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Wang, R., et al. (2015). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 20(8), 13694-13703. [Link]
-
Schymanski, E. L., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 614. [Link]
-
Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS? [Link]
-
PubChem. (n.d.). (1H-indol-2-yl)methanol. National Center for Biotechnology Information. [Link]
-
NIST. (n.d.). 1H-Indole, 6-methyl-. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. [Link]
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IR spectroscopy absorption bands for indole C-2 hydroxymethyl group
Comparative Guide to IR Spectroscopy Analysis of the Indole C-2 Hydroxymethyl Group
As a Senior Application Scientist, accurately characterizing functional groups in complex heterocyclic systems is paramount for drug development and organic synthesis. The indole C-2 hydroxymethyl group (found in molecules like 1H-indole-2-methanol) presents a unique spectroscopic challenge. It contains two distinct hydrogen-bond donors—the indole amine (N-H) and the primary alcohol (O-H)—in close spatial proximity.
This guide objectively compares three primary Fourier-Transform Infrared (FTIR) spectroscopy methodologies—Attenuated Total Reflectance (ATR), Transmission (KBr Pellet), and Solution-Phase—to determine the most effective approach for analyzing the indole C-2 hydroxymethyl group.
Mechanistic Overview & Causality of IR Absorption
Infrared spectroscopy relies on the interaction of molecular vibrations with infrared light. The exact wavenumber (
The Causality of Hydrogen Bonding: The physical state of the sample fundamentally alters the IR spectrum. In the solid state (analyzed via ATR or KBr), indole-2-methanol molecules form extensive intermolecular hydrogen-bonded networks. Hydrogen bonding draws electron density away from the covalent N-H and O-H bonds, lowering their force constants. This causes the absorption bands to red-shift (move to lower wavenumbers) and significantly broaden due to the statistical distribution of varying H-bond lengths and geometries. Conversely, in a dilute non-polar solution, molecules are isolated, resulting in sharp, blue-shifted bands representing "free" stretching vibrations.
Causality of physical state and hydrogen bonding on O-H and N-H IR absorption band shifts.
Quantitative Data Summary
The following table summarizes the expected quantitative absorption data for the indole C-2 hydroxymethyl group across different sampling techniques.
| Vibrational Mode | ATR-FTIR (Solid)[2] | KBr Pellet (Solid)[3] | Solution (Dilute CHCl₃) | Band Shape / Intensity |
| O-H Stretch | ~3350 - 3400 | ~3350 - 3450 | ~3500 - 3550 | Broad (Solid) / Sharp (Solution) |
| Indole N-H Stretch | ~3250 - 3350 | ~3250 - 3350 | ~3450 - 3490 | Broad (Solid) / Sharp (Solution) |
| Aliphatic C-H (CH₂) | ~2850 - 2950 | ~2850 - 2950 | ~2850 - 2950 | Weak to Medium |
| Aromatic C=C / C=N | ~1580, 1430 | ~1580, 1430 | ~1580, 1430 | Sharp, Medium |
| C-O Stretch (1° Alcohol) | ~1050 - 1090 | ~1050 - 1090 | ~1050 - 1090 | Sharp, Strong |
*Note: KBr is highly hygroscopic. Absorbed atmospheric water produces a massive broad band at ~3400
Experimental Protocols & Self-Validating Workflows
To ensure scientific integrity, every spectroscopic measurement must be a self-validating system. The following protocols detail the optimal workflows for characterizing the indole C-2 hydroxymethyl group.
Workflow for comparative FTIR analysis of indole-2-methanol using ATR, KBr, and solution methods.
Protocol A: ATR-FTIR (Attenuated Total Reflectance)
ATR-FTIR utilizes an internal reflection element (IRE) with a high refractive index (e.g., Diamond or ZnSe)[4]. It is the most robust method for routine analysis of solid indoles because it eliminates moisture interference associated with KBr.
-
Crystal Validation: Wipe the IRE crystal with spectroscopic-grade isopropanol. Allow to dry. Acquire a background scan (air). Self-Validation: The baseline must be completely flat; any peaks indicate residual contamination.
-
Sample Application: Deposit 1-2 mg of solid indole-2-methanol directly onto the crystal.
-
Compression: Lower the ATR anvil to apply consistent pressure. Causality: Intimate optical contact is required because the evanescent wave penetrates only 0.5 to 2.0 µm into the sample[2].
-
Acquisition & Correction: Scan from 4000 to 400
(64 scans, 4 resolution). Apply an ATR correction algorithm in the software to adjust for the wavelength-dependent penetration depth, which otherwise artificially inflates the intensity of low-wavenumber bands (like the C-O stretch at 1050 ).
Protocol B: Transmission FTIR (KBr Pellet)
While traditional, this method is fundamentally flawed for hydroxymethyl indoles unless executed under strictly anhydrous conditions, as water absorption masks the critical 3300-3500
-
Desiccation: Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 12 hours.
-
Matrix Validation: Press a blank KBr pellet (100 mg) and acquire a spectrum. Self-Validation: If a broad peak appears at 3400
, the KBr is wet and must be re-dried. Do not proceed until the blank is transparent in the O-H region. -
Preparation: Grind 1-2 mg of the indole sample with 100 mg of the validated KBr in an agate mortar to minimize light scattering.
-
Pressing: Transfer to a die and apply 10 tons of pressure under a vacuum for 2 minutes to fuse the KBr into a transparent disk. Acquire the spectrum.
Protocol C: Solution-Phase FTIR
This is the gold standard for differentiating the N-H and O-H stretches of the C-2 hydroxymethyl group without solid-state H-bonding interference.
-
Solvent Preparation: Dry
over activated 3Å molecular sieves. -
Cell Validation: Fill a liquid transmission cell (CaF₂ windows, 0.1 mm pathlength) with the anhydrous
. Acquire a background spectrum. -
Sample Acquisition: Prepare a dilute solution (0.01 M) of indole-2-methanol. Inject into the cell and acquire the spectrum.
-
Data Isolation: Subtract the solvent background. Causality: The dilution prevents intermolecular collisions, allowing the true, sharp monomeric O-H and N-H stretching frequencies to be observed.
Conclusion & Recommendation
For the structural verification of the indole C-2 hydroxymethyl group, ATR-FTIR is the recommended technique for rapid, solid-state confirmation due to its immunity to the hygroscopic artifacts that plague KBr pellets. However, if precise mechanistic differentiation between the N-H and O-H functional groups is required, Solution-Phase FTIR in a non-polar solvent is mandatory to break the extensive intermolecular hydrogen-bonded networks that convolute the 3300-3500
References
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 3. Combining Fourier-transform infrared spectroscopy and multivariate analysis for chemotyping of cell wall composition in Mungbean (Vigna radiata (L.) Wizcek) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jascoinc.com [jascoinc.com]
- 5. arkat-usa.org [arkat-usa.org]
Comparison of reactivity between 6-methylindole and (6-Methyl-1H-indol-2-yl)methanol
An In-Depth Guide to the Contrasting Reactivities of 6-Methylindole and (6-Methyl-1H-indol-2-yl)methanol
For researchers and professionals in drug development, the indole scaffold is a cornerstone of molecular design, appearing in countless natural products and pharmaceuticals. Understanding the subtle yet profound differences in reactivity between its derivatives is paramount for strategic and efficient synthesis. This guide provides a detailed comparison of two such derivatives: 6-methylindole, a classic electron-rich heterocycle, and this compound, a versatile electrophile precursor. While structurally similar, their chemical behaviors diverge significantly, offering distinct and complementary synthetic opportunities.
Part 1: 6-Methylindole - The Archetypal Aromatic Nucleophile
6-Methylindole exemplifies the characteristic reactivity of the indole ring system. As an electron-rich aromatic compound, its chemistry is dominated by electrophilic aromatic substitution (EAS). The pyrrole moiety of the indole is significantly more reactive than the benzene ring, directing electrophiles to attack the five-membered ring.
The Basis of Reactivity and Regioselectivity
The high reactivity of the indole nucleus stems from the lone pair of electrons on the nitrogen atom, which participates in the π-system, increasing the electron density of the ring. The 6-methyl group, being a weak electron-donating group, further enhances this nucleophilicity, making it more reactive than unsubstituted indole.
Electrophilic attack preferentially occurs at the C3 position. This regioselectivity is a result of the superior stability of the cationic intermediate (the Wheland intermediate or sigma complex) formed upon attack at C3. In this intermediate, the positive charge is delocalized over the C2 atom and the nitrogen atom without disrupting the aromaticity of the fused benzene ring. Attack at C2 would force the positive charge onto the nitrogen while breaking the benzene ring's aromatic sextet, a much less stable configuration.
Kinetic studies on the azo-coupling of various methyl-substituted indoles have quantitatively confirmed this reactivity order, showing that 2-methylindole is more reactive than N-methylindole, which is in turn more reactive than unsubstituted indole.[1] Conversely, 3-methylindole shows the lowest reactivity in this specific reaction because the primary site of attack is blocked.[1]
Typical Electrophilic Substitution Reactions
Common EAS reactions for 6-methylindole, all primarily occurring at the C3-position, include:
-
Vilsmeier-Haack Formylation: Introduction of a formyl group using phosphoryl chloride (POCl₃) and dimethylformamide (DMF).
-
Mannich Reaction: Aminomethylation using formaldehyde and a secondary amine.[2]
-
Friedel-Crafts Acylation: Introduction of an acyl group, which often requires N-protection to prevent competing N-acylation.
-
Diazo Coupling: Reaction with diazonium salts to form azo compounds.[1]
Caption: Vilsmeier-Haack formylation of 6-methylindole.
Experimental Protocol: Vilsmeier-Haack Formylation of 6-Methylindole
This protocol describes the synthesis of 6-methyl-1H-indole-3-carbaldehyde, a common building block.
-
Reagent Preparation (Vilsmeier Reagent):
-
Rationale: The Vilsmeier reagent is the active electrophile, generated in situ. It is more reactive than DMF alone but mild enough to avoid polymerization of the sensitive indole.
-
In a three-neck flask under an inert atmosphere (N₂), cool anhydrous dimethylformamide (DMF, 3 eq.) to 0°C with an ice bath.
-
Slowly add phosphoryl chloride (POCl₃, 1.2 eq.) dropwise while stirring vigorously. The mixture will become thick and crystalline.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
-
Electrophilic Attack:
-
Rationale: The electron-rich C3 position of 6-methylindole attacks the electrophilic carbon of the Vilsmeier reagent.
-
Dissolve 6-methylindole (1 eq.) in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.
-
After the addition is complete, heat the reaction mixture to 35-40°C and maintain for 2-3 hours, monitoring by TLC.
-
-
Work-up and Isolation:
-
Rationale: The reaction is quenched with a basic solution to neutralize the acid and hydrolyze the iminium intermediate to the final aldehyde product.
-
Cool the reaction mixture back to 0°C and slowly pour it onto crushed ice.
-
Add a concentrated solution of sodium hydroxide (aq.) until the mixture is strongly alkaline (pH > 12). This will cause the product to precipitate.
-
Stir the resulting suspension for 1 hour.
-
Collect the solid product by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry in vacuo. The product can be further purified by recrystallization from ethanol.
-
Part 2: this compound - A Masked Electrophile
In stark contrast to 6-methylindole, the reactivity of this compound is governed by the hydroxymethyl group at the C2 position. This molecule serves as a stable precursor to a highly reactive electrophilic intermediate, enabling a different set of synthetic transformations.
The Basis of Reactivity: Generation of an Electrophile
Under the influence of a Brønsted or Lewis acid catalyst, the hydroxyl group of the methanol is protonated, turning it into a good leaving group (water).[3] Subsequent elimination generates a resonance-stabilized cation. This intermediate is a potent electrophile that readily engages with a wide array of nucleophiles.[3]
This reactivity profile places (indol-2-yl)methanols as versatile building blocks for constructing complex molecular architectures. They have been extensively used in cycloaddition reactions and substitutions to synthesize diverse indole derivatives.[3]
Typical Reactions of the Indol-2-ylmethanol System
The generated electrophile can participate in a variety of reactions:
-
Substitution with Nucleophiles: It reacts regioselectively with nucleophiles such as other indoles (at C3), enamides, thiophenols, and phosphines.[3] This provides a direct route for C2-functionalization of the indole ring.
-
Cycloaddition Reactions: It can serve as a three-carbon building block in [3+2], [3+3], and [4+3] cyclizations to form indole-fused scaffolds.[3]
-
Dimerization/Polymerization: In the absence of a suitable external nucleophile, it can react with another molecule of itself, with the C3 of one molecule attacking the C2-methylene cation of another.
Caption: Acid-catalyzed generation of an electrophile.
Experimental Protocol: Acid-Catalyzed Reaction with a Nucleophile (Indole)
This protocol demonstrates the electrophilic nature of this compound by reacting it with another indole molecule to form a di(indolyl)methane.
-
Reaction Setup:
-
Rationale: A mild Lewis acid is used to catalyze the formation of the electrophilic intermediate without causing unwanted side reactions. Dichloromethane is a common, non-coordinating solvent.
-
To a solution of this compound (1 eq.) and a second indole (e.g., indole or 5-methoxyindole, 1.1 eq.) in anhydrous dichloromethane (DCM) at room temperature, add a catalytic amount of a Lewis acid such as aluminum chloride (AlCl₃, 0.1 eq.) or a Brønsted acid like p-toluenesulfonic acid (p-TsOH, 0.1 eq.).[3]
-
-
Reaction Execution:
-
Rationale: The reaction proceeds via the formation of the C2-methylene cation, which is then trapped by the nucleophilic C3 position of the second indole molecule.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
-
Work-up and Isolation:
-
Rationale: The reaction is quenched with a mild base to neutralize the acid catalyst. Standard extraction procedures are used to isolate the less polar product.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the desired di(indolyl)methane.[3]
-
Head-to-Head Comparison: A Tale of Two Reactivities
The fundamental difference lies in their electronic roles. 6-Methylindole acts as a nucleophile, using the electron density of its π-system to attack electrophiles. In contrast, this compound acts as an electrophile precursor, generating a potent cation under acidic conditions.
| Feature | 6-Methylindole | This compound |
| Primary Role | Nucleophile | Electrophile Precursor |
| Primary Reactive Site | C3-position of the pyrrole ring | C2-methylene carbon (after activation) |
| Typical Reaction Type | Electrophilic Aromatic Substitution | Nucleophilic Substitution, Cycloaddition |
| Typical Reagents | Electrophiles (e.g., Vilsmeier reagent, acyl chlorides, diazonium salts) | Acid catalysts (Lewis or Brønsted) and Nucleophiles |
| Key Intermediate | Cationic Sigma Complex (Wheland) | C2-Methylene Carbocation |
| Common Products | C3-functionalized indoles (aldehydes, ketones, Mannich bases) | C2-alkylated indoles, Di(indolyl)methanes, Fused-ring systems |
Conclusion
The choice between 6-methylindole and this compound is a strategic decision dictated by the desired synthetic outcome. For modifications at the highly nucleophilic C3 position, 6-methylindole is the substrate of choice, reacting predictably with a host of electrophiles. For introducing substituents at the C2-methylene position or for constructing complex, fused heterocyclic systems, this compound provides a powerful and reliable electrophilic building block. A thorough understanding of this nucleophile/electrophile dichotomy is essential for the modern medicinal chemist to navigate the rich and varied landscape of indole synthesis.
References
- Regioselective Reaction of 2-Indolylmethanols with Enamides.
- Reactivity of Indoles in Electrophilic Substitution. Royal Society of Chemistry.
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies.
- Asymmetric (4+n) Cycloadditions of Indolyldimethanols for the Synthesis of Enantioenriched Indole‐Fused Rings.
- Diversity synthesis of indole derivatives via catalyst control cyclization reaction of 2-indolylmethanols and azonaphthalene. Royal Society of Chemistry.
- Electrophilic Substitution in Indoles. Scribd.
- Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons.
- Catalytic asymmetric reactions of indolylmethanols for the synthesis of chiral indole deriv
- Rapid and Mild Nucleophilic Substitution of a Highly Active (Indol-2-yl)methyl Electrophile in a Microflow Reactor. MDPI.
- Electrophilic substitution in indoles, part 20' hammett correlations of the coupling of aryldiazonium. HETEROCYCLES.
- Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline.
- Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles.
- Tin (IV) chloride catalysed synthesis of di(indolyl)methanes during electrophilic substitution of indoles. NIScPR.
- 6-Methylindole 97 3420-02-8. MilliporeSigma.
- 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses.
- Rotationally resolved electronic spectroscopy of 6-methylindole. Radboud Repository.
Sources
Spectroscopic differentiation of 4-methyl vs 6-methyl indole-2-methanol isomers
An analytical bottleneck frequently encountered in synthetic chemistry and drug development is the unambiguous differentiation of positional isomers. For substituted indoles, such as 4-methylindole-2-methanol and 6-methylindole-2-methanol , standard chromatographic retention times and mass spectrometry (MS) are often insufficient, as both isomers possess identical molecular weights and highly similar polarities.
To definitively resolve these structures, analytical chemists must rely on the fundamental differences in their electronic environments and spatial geometries. This guide provides an authoritative, causality-driven framework for differentiating these two isomers using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.
Mechanistic Basis for Spectroscopic Differentiation
The core principle enabling the differentiation of these isomers lies in the substitution pattern of the benzenoid ring (positions 4, 5, 6, and 7 of the indole core). The position of the methyl group dictates the arrangement of the remaining protons, fundamentally altering the scalar coupling networks and vibrational modes.
-
4-Methylindole-2-methanol: The methyl group occupies the C4 position. This leaves three adjacent protons at C5, C6, and C7. These protons form a contiguous 3-spin system.
-
6-Methylindole-2-methanol: The methyl group occupies the C6 position, leaving protons at C4, C5, and C7. Crucially, the H7 proton is isolated between the bridgehead carbon (C7a) and the substituted C6 carbon, preventing any strong ortho-coupling and resulting in a distinct 2-spin + 1-spin system[1].
Caption: Workflow for the spectroscopic differentiation of 4-methyl and 6-methyl indole-2-methanol.
Analytical Profiling: NMR and FT-IR
1H NMR Spectroscopy: The Definitive Diagnostic Tool
1H NMR is the most robust method for this differentiation because the scalar coupling (
-
4-Methyl Isomer: The contiguous protons (H5, H6, H7) exhibit strong ortho-coupling (
Hz). H6 is split by both H5 and H7, appearing as a distinct triplet (or overlapping doublet of doublets). H5 and H7 appear as doublets. -
6-Methyl Isomer: The isolated H7 proton only experiences weak meta-coupling (
Hz) to H5, appearing as a broad singlet or a very fine doublet. The mutually ortho-coupled H4 and H5 protons appear as a doublet and a doublet of doublets, respectively.
13C NMR & Electronic Spectroscopy
While 1H NMR relies on spin-spin coupling, 13C NMR relies on the electronic shielding effects of the methyl group on the indole ring. The accurate assignment of C4 and C6 chemical shifts in alkyl indoles has been historically complex but was definitively resolved using single-frequency spin-decoupling[2]. Furthermore, rotationally resolved electronic spectroscopy highlights differences in the transition dipole moments and permanent dipole moments of the ground and excited singlet states of substituted indoles, providing orthogonal validation of the electronic environment[3].
FT-IR Spectroscopy: Out-of-Plane Bending
Infrared spectroscopy offers a rapid, orthogonal validation method. The out-of-plane (OOP) C-H bending vibrations in the 900–700 cm⁻¹ region are highly sensitive to the number of adjacent hydrogen atoms on an aromatic ring[4].
-
4-Methyl Isomer (3 adjacent H): Exhibits a strong, singular OOP bending band typically between 760–780 cm⁻¹.
-
6-Methyl Isomer (2 adjacent H + 1 isolated H): Exhibits two distinct OOP bands: one for the two adjacent protons (800–850 cm⁻¹) and one for the isolated proton (860–900 cm⁻¹).
Quantitative Data Comparison
Table 1: 1H NMR Splitting Patterns and Expected Coupling
| Isomer | Aromatic Protons | Multiplicity |
Table 2: FT-IR Out-of-Plane (OOP) Bending Frequencies
| Isomer | Structural Feature | Primary OOP Band (cm⁻¹) | Secondary OOP Band (cm⁻¹) |
|---|---|---|---|
| 4-Methylindole-2-methanol | 3 adjacent aromatic protons | 760 - 780 (Strong) | None |
| 6-Methylindole-2-methanol | 2 adjacent + 1 isolated proton | 800 - 850 (Strong) | 860 - 900 (Medium) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Internal checks are built into the workflow to prevent false positives caused by impurities or miscalibration.
Protocol A: 1H NMR Acquisition and Validation
-
Sample Preparation: Dissolve 10–15 mg of the highly purified compound in 0.5 mL of a deuterated solvent (e.g., DMSO-
or CDCl ). Add Tetramethylsilane (TMS) as an internal standard. -
Calibration Check (Validation Step 1): Acquire the spectrum at
400 MHz. Ensure the TMS peak is exactly at 0.00 ppm. A shifting TMS peak indicates solvent contamination or improper shimming. -
Integration Check (Validation Step 2): Integrate the -CH
OH methylene protons (typically around 4.7 ppm) and set the value to exactly 2.00. Next, integrate the aromatic region (6.5–7.5 ppm). The aromatic region MUST integrate to exactly 3.00. If it integrates to >3.2, impurities are present, and the spin system analysis is compromised. -
Spin System Extraction (Validation Step 3): Extract the
-coupling constants. The sum of the -couplings for mutually coupled protons must match. For example, if H5 has an ortho-coupling of 8.2 Hz, the adjacent proton MUST have a corresponding 8.2 Hz coupling.
Caption: Decision tree for identifying 4-methyl vs 6-methyl indole-2-methanol using 1H NMR.
Protocol B: FT-IR Acquisition and Validation
-
Background Subtraction: Run a background scan of the empty ATR crystal or pure KBr pellet. Validation Step: The baseline at 4000 cm⁻¹ should be flat and near 100% transmittance.
-
Functional Group Verification: Scan the sample from 4000 to 400 cm⁻¹. Validation Step: Confirm the presence of the broad O-H and sharp N-H stretches around 3200–3400 cm⁻¹. If absent, the sample has degraded or is not an indole-2-methanol derivative.
-
Fingerprint Region Analysis: Zoom into the 900–700 cm⁻¹ region. Identify whether the spectrum presents a single strong OOP band (~770 cm⁻¹, indicating 4-methyl) or a split OOP band profile (~820 cm⁻¹ and ~880 cm⁻¹, indicating 6-methyl).
References
- 13C nuclear magnetic resonance spectra of alkyl indoles including derivatives of hexahydroechinulin. cdnsciencepub.com.
- Infrared Spectra of Some Indole and Pyrrole Compounds. jst.go.jp.
- Dual Screen for Gut Metabolites Suppressing Enterobacterial Growth and Invasiveness Reveals Structure – Activity Relationships among Anti-Infective Indoles. biorxiv.org.
- Rotationally resolved electronic spectroscopy of 6-methylindole. ru.nl.
Sources
- 1. Dual Screen for Gut Metabolites Suppressing Enterobacterial Growth and Invasiveness Reveals Structure – Activity Relationships among Anti-Infective Indoles | bioRxiv [biorxiv.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Infrared Spectra of Some Indole and Pyrrole Compounds [jstage.jst.go.jp]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (6-Methyl-1H-indol-2-yl)methanol
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends far beyond its use in an experiment. Proper disposal is not merely a final step but a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of (6-Methyl-1H-indol-2-yl)methanol. By understanding the principles behind these procedures, you can ensure a safe laboratory environment and contribute to a culture of chemical responsibility.
Hazard Assessment and Classification: The "Why" Behind the Procedure
Inferred Hazard Profile:
-
Skin and Eye Irritation: Many indole derivatives are known to cause skin and serious eye irritation.[1] Contact should be minimized through the use of appropriate Personal Protective Equipment (PPE).
-
Toxicity: The parent compound, indole, is classified as harmful if swallowed and toxic in contact with skin.[2] Therefore, it is prudent to treat this compound as a substance with potential oral and dermal toxicity.
-
Environmental Hazard: Indole is classified as very toxic to aquatic life.[2] To prevent environmental contamination, this compound and its solutions must not be discharged into drains or the environment.[2][3]
Under the Resource Conservation and Recovery Act (RCRA), the governing framework for hazardous waste management in the United States, a waste is considered hazardous if it exhibits specific characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) or is explicitly listed.[4][5] Given the inferred toxicity, this compound waste should be managed as hazardous waste . This classification mandates a "cradle-to-grave" responsibility for the generator, meaning you are responsible for the waste from its creation to its final, safe disposal.[5][6]
Key Chemical and Safety Data
| Property | Inferred Value/Classification | Rationale & Source |
| Physical State | Likely a solid at room temperature. | Based on similar indole methanol compounds. |
| Toxicity | Assumed Toxic. Harmful if swallowed, Toxic in contact with skin. | Based on the hazard profile of the parent compound, Indole.[2] |
| Irritation | Assumed Irritant. Causes skin and serious eye irritation. | Based on the hazard profile of a similar compound, (1-Methyl-1H-indol-6-yl)methanol.[1] |
| Environmental Hazard | Assumed Very Toxic to Aquatic Life. | Based on the hazard profile of the parent compound, Indole.[2] |
| RCRA Waste Code | Not explicitly listed; manage as a toxic hazardous waste. | Precautionary principle based on inferred toxicity.[4][7] |
Step-by-Step Disposal Protocol
This protocol provides a clear workflow for managing this compound waste from the point of generation to its final collection.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE to prevent exposure.
-
Protective Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[1][3]
-
Eye Protection: Wear chemical safety goggles or glasses.[1][3]
-
Protective Clothing: A buttoned lab coat is essential to protect your skin and clothing.[1][3]
Step 2: Waste Segregation and Collection
Proper segregation is key to preventing dangerous chemical reactions.
-
Designate a Waste Container: Use a dedicated container specifically for this compound waste. The container must be made of a compatible material (e.g., the original container, or a clean, dry, chemically-resistant plastic or glass bottle) and be in good condition with a secure, tight-fitting cap.[3][8][9]
-
Segregate Waste Streams:
-
Solid Waste: Collect pure this compound, contaminated weigh boats, and contaminated consumables (e.g., gloves, wipes) in a designated solid waste container.
-
Liquid Waste: Collect solutions containing this compound in a designated liquid waste container. Do not mix with other incompatible waste streams.[9][10] For example, keep acidic waste separate from basic waste and away from reactive substances.[8][10]
-
Sharps: Any needles or sharp implements contaminated with the compound must be disposed of in a designated sharps container.
-
Step 3: Container Labeling and Management
Clear and accurate labeling is a regulatory requirement and prevents accidental misuse.
-
Label Immediately: As soon as you begin accumulating waste in a container, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) office.[8][11]
-
Complete the Label: The label must clearly state:
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when you are actively adding waste.[4][8] Do not leave a funnel in the container.[8]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at or near its point of generation.[4][9]
-
Designate an SAA: Store your labeled waste container in a designated SAA, such as a secondary containment tray within a fume hood or a designated cabinet.
-
Secondary Containment: Always use secondary containment (like a plastic tub or tray) to capture any potential leaks or spills.[9][11]
-
Adhere to Limits: Be aware of the accumulation limits for your SAA. Regulations typically allow for the accumulation of up to 55 gallons of hazardous waste. Once a container is full, it must be removed by EHS within a specified timeframe (often 72 hours).[8]
Step 5: Arranging for Final Disposal
Laboratory personnel should never dispose of hazardous chemicals themselves.
-
Contact EHS: Once your waste container is nearly full (e.g., 90% capacity), contact your institution's EHS office to schedule a waste pickup.[4][8]
-
Documentation: Complete any required waste pickup forms or manifests as instructed by your EHS office.
-
Professional Disposal: The EHS office will ensure the waste is transported and disposed of by a licensed professional waste disposal service in compliance with all federal, state, and local regulations.[7][12]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill: For a small, manageable spill, and if you are trained to do so, proceed with cleanup. For large or unmanageable spills, contact your institution's EHS or emergency response team immediately.[11]
-
Wear Appropriate PPE: At a minimum, wear the PPE outlined in Step 1.
-
Contain and Absorb: Contain the spill and absorb it with an inert material like vermiculite, dry sand, or a chemical spill pillow.[3]
-
Collect Waste: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[3]
-
Decontaminate: Clean the spill area thoroughly. Dispose of all cleaning materials as hazardous waste.
-
Report: Report the spill to your supervisor and EHS office as per your institution's policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. epa.gov [epa.gov]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. deq.nc.gov [deq.nc.gov]
- 8. research.columbia.edu [research.columbia.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. vumc.org [vumc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling (6-Methyl-1H-indol-2-yl)methanol
CAS Number: 56813-19-5 Synonyms: 2-Hydroxymethyl-6-methylindole; (6-Methyl-1H-indole-2-yl)methanol Application: Pharmaceutical Intermediate / Synthetic Building Block[1]
Core Directive: The Precautionary Approach
As a Senior Application Scientist, I prioritize your safety and data integrity. While specific toxicological data for (6-Methyl-1H-indol-2-yl)methanol is less ubiquitous than for common solvents, its structural classification as an indole-methanol derivative dictates a specific safety protocol.[1]
The Scientific Reality: Indole-2-methanols are chemically reactive intermediates.[1] They are prone to acid-catalyzed oligomerization and oxidation upon exposure to light and air. Therefore, handling this compound is not just about personal safety—it is about preserving the integrity of your experiment . A degraded reagent yields failed couplings and ambiguous data.
Immediate Hazard Classification (Read-Across Logic):
-
Respiratory Irritant: High probability (STOT SE 3) if dust is inhaled.
-
Chemical Stability: Sensitive to light, air, and acids.
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard" lab attire. Use this matrix to select PPE based on your specific operation.
| Component | Standard Operation (mg scale) | High-Risk Operation (>1g or Spills) | Scientific Rationale |
| Hand Protection | Nitrile Gloves (Min 0.11 mm thickness) | Double Gloving (Nitrile over Nitrile) or Butyl Rubber | Indoles are lipophilic and can penetrate skin.[1] Double gloving provides a "breakthrough" buffer. |
| Eye Protection | Safety Glasses with side shields | Chemical Splash Goggles | Crystalline indoles can form fine dust; solution splashes can cause severe ocular irritation. |
| Respiratory | Fume Hood (Sash at working height) | P100 / N95 Respirator (If outside hood) | Prevents inhalation of fine particulates during weighing and transfer. |
| Body Defense | Lab Coat (Cotton/Poly blend), Long Pants, Closed Shoes | Tyvek® Sleeves or Apron | Minimizes fabric contamination which can transfer to skin later. |
Operational Handling Protocol
Phase A: Storage & Stability (The "Cold Chain") [1]
-
Temperature: Store at 2–8°C (Refrigerated) .
-
Atmosphere: Store under Argon (Ar) or Nitrogen (N₂) .
-
Light: Protect from light.[3][4] Wrap the vial in aluminum foil if the container is transparent.
-
Why? Indole-methanols can undergo photo-oxidation, turning the white/off-white solid into a pink/brown gum.[1]
-
Phase B: Weighing & Transfer
-
Equilibration: Allow the vial to warm to room temperature before opening .
-
Static Control: Indole derivatives are often "fluffy" and static-prone. Use an anti-static gun if available.
-
Containment: Weigh inside a fume hood. If using a balance outside, keep the balance draft shield closed and wipe the area with a wet tissue immediately after.
Phase C: Solubilization & Reaction
-
Solvents: Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate . Poorly soluble in water.
-
Acid Warning: Avoid dissolving in acidic media without immediate reaction.
-
Chemistry: The hydroxyl group is benzylic-like; acid facilitates the formation of a carbocation at the C2 position, leading to rapid polymerization (dimers/trimers).
-
-
Inerting: Sparge reaction solvents with Nitrogen/Argon before adding the reagent to prevent oxidative side-reactions.
Mandatory Visualization: Safety & Workflow Logic
The following diagram illustrates the critical decision pathways for handling and disposal.
Caption: Operational workflow emphasizing the critical "Warm to RT" step to prevent moisture degradation and the divergence for spill response.
Emergency Response & Disposal
Accidental Release (Spills)
-
Solid Spill: Do NOT dry sweep. This generates dust. Cover with a wet paper towel (water or ethanol) to dampen, then wipe up.
-
Solution Spill: Absorb with vermiculite or standard spill pads.
-
Skin Contact: Wash immediately with soap and water for 15 minutes.[6] Do not use ethanol on skin (increases permeability).
Disposal Strategy
-
Waste Stream: Classify as Hazardous Organic Waste .
-
Segregation: If your reaction involved halogenated solvents (DCM, Chloroform), dispose in "Halogenated Waste." If used with Methanol/DMSO, dispose in "Non-Halogenated Waste."
-
Container: High-density polyethylene (HDPE) or glass.
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 56813-19-5, this compound.[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Handling Potent Organic Chemicals. Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
